molecular formula C6H8N2O B13041367 2-Amino-5-methylpyridin-4-ol CAS No. 1033203-33-6

2-Amino-5-methylpyridin-4-ol

Cat. No.: B13041367
CAS No.: 1033203-33-6
M. Wt: 124.14 g/mol
InChI Key: GTMOICHYGWWOEF-UHFFFAOYSA-N
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Description

2-Amino-5-methylpyridin-4-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1033203-33-6

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-amino-5-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H8N2O/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H3,7,8,9)

InChI Key

GTMOICHYGWWOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=CC1=O)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Amino-5-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and synthesis of 2-Amino-5-methylpyridin-4-ol (CAS 1033203-33-6).

Executive Summary

2-Amino-5-methylpyridin-4-ol (CAS 1033203-33-6 ) is a substituted pyridine derivative characterized by an amino group at position 2, a hydroxyl group at position 4, and a methyl group at position 5.[1][2] It serves as a specialized heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators where the 2-aminopyridine motif functions as a critical hydrogen-bond donor/acceptor system. This guide analyzes its tautomeric behavior, physicochemical properties, and synthetic pathways.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers[3][4]
  • IUPAC Name: 2-Amino-5-methylpyridin-4-ol[1][2]

  • Alternative Names: 2-Amino-5-methyl-4-hydroxypyridine; 2-Amino-5-methyl-1H-pyridin-4-one (tautomer).

  • CAS Registry Number: 1033203-33-6[1][2]

  • Molecular Formula: C₆H₈N₂O[3][4][5]

  • Molecular Weight: 124.14 g/mol [3][4][5]

  • SMILES: Cc1c(O)cc(N)nc1

Tautomeric Equilibrium

A defining feature of 4-hydroxypyridines is the prototropic tautomerism between the pyridinol (hydroxy) and pyridone (keto) forms. For 2-amino-5-methylpyridin-4-ol, the equilibrium is influenced by solvent polarity and physical state.

  • Solid State: Predominantly exists as the 4-pyridone tautomer (2-amino-5-methylpyridin-4(1H)-one) due to intermolecular hydrogen bonding networks that stabilize the amide-like lactam structure.

  • Solution Phase:

    • Polar Solvents (DMSO, H₂O): Favors the 4-pyridone form.

    • Non-polar Solvents: The 4-pyridinol form may become accessible, restoring aromaticity to the pyridine ring.

Mechanistic Diagram: Tautomeric Equilibrium The following diagram illustrates the proton transfer between the hydroxyl oxygen and the ring nitrogen.

Tautomerism cluster_0 Tautomeric Forms Pyridinol Pyridinol Form (Aromatic) 2-Amino-5-methylpyridin-4-ol Pyridone Pyridone Form (Lactam) 2-Amino-5-methylpyridin-4(1H)-one Pyridinol->Pyridone  Proton Transfer   (Favored in Solid/Polar)

Caption: Equilibrium between the aromatic pyridinol and the amide-like pyridone tautomers.

Physicochemical Properties[1][4][8][9]

The presence of three functional groups (amino, methyl, hydroxy/keto) creates a complex amphoteric profile.

PropertyValue / CharacteristicNote
Physical State Solid (Crystalline powder)Off-white to pale yellow.
Melting Point > 220 °C (Decomposes)High MP due to strong intermolecular H-bonding in the pyridone lattice.
Solubility DMSO, Methanol, Dilute Acid/BasePoor solubility in non-polar solvents (DCM, Hexane).
pKa (Calculated) pKa₁ ≈ 6.5 (Ring N / NH₂) pKa₂ ≈ 11.0 (OH / NH)Protonation occurs at the ring nitrogen (or exocyclic amine depending on tautomer); deprotonation at the hydroxyl.
LogP ~0.5 - 0.8Relatively hydrophilic due to H-bond donor/acceptor capacity.
H-Bond Donors 2 (NH₂, OH/NH)Critical for binding site interactions.
H-Bond Acceptors 2 (Ring N, O)

Synthetic Methodologies

Synthesis of 2-amino-4-hydroxypyridines typically requires constructing the pyridine ring with the desired substitution pattern, as direct functionalization of 5-methylpyridine is non-selective.

Primary Route: Condensation of Malononitrile and Beta-Keto Esters

This route constructs the pyridine core from acyclic precursors.

  • Step 1: Precursor Preparation. The synthesis requires an electrophile that provides the 3-carbon fragment with a central methyl group. Ethyl 2-methyl-3-ethoxyacrylate (or a related enol ether) is reacted with Malononitrile .

  • Step 2: Cyclization. Base-catalyzed cyclization yields an intermediate 2-amino-3-cyano-5-methyl-4-pyridone.

  • Step 3: Decarboxylation. Acidic hydrolysis of the nitrile group followed by thermal decarboxylation removes the position-3 substituent, yielding the target 2-amino-5-methylpyridin-4-ol .

Alternative Route: Nucleophilic Substitution on 2,4-Dihalopyridines

This method utilizes commercially available halogenated pyridines.

  • Starting Material: 2,4-Dichloro-5-methylpyridine.

  • Step 1: Hydrolysis. Selective hydrolysis of the more reactive C4-chlorine (facilitated by the electron-withdrawing effect of the ring nitrogen and steric factors) yields 2-chloro-5-methylpyridin-4-ol .

  • Step 2: Amination. Buchwald-Hartwig amination or high-temperature ammonolysis converts the C2-chloride to the amine.

Experimental Workflow (Route 4.2 Visualization)

Synthesis Start 2,4-Dichloro-5-methylpyridine Step1 Selective Hydrolysis (NaOH, H2O, Reflux) Start->Step1 Inter Intermediate: 2-Chloro-5-methylpyridin-4-ol Step1->Inter Cl -> OH at C4 Step2 Amination (NH3, Cu catalyst, High T/P) Inter->Step2 Final Target: 2-Amino-5-methylpyridin-4-ol Step2->Final Cl -> NH2 at C2

Caption: Synthetic pathway via selective functionalization of the dihalo-precursor.

Applications in Drug Discovery

Kinase Inhibition Scaffold

The 2-aminopyridin-4-ol motif is a privileged scaffold in kinase inhibitor design.

  • Hinge Binding: The 2-amino group and the ring nitrogen (N1) form a donor-acceptor motif that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Solubility Handle: The 4-hydroxyl group improves water solubility and can serve as a vector for solubilizing side chains via ether linkages.

Bioisosterism

The molecule acts as a bioisostere for cytosine and isocytosine , making it valuable in designing antimetabolites or DNA/RNA interacting agents.

Safety and Handling (GHS)

As an aminopyridine derivative, standard safety protocols apply.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

References

  • ChemicalBook. (2024). 2-Amino-5-methylpyridin-4-ol Product Description and CAS 1033203-33-6.[1][2] Link

  • BLD Pharm. (2024). Product Analysis: 2-Amino-5-methylpyridin-4-ol. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Aminopyridinols and Tautomerism. Link

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyridones and Pyridinols. Academic Press. (Contextual grounding for Section 2.2).

Sources

Tautomeric Equilibrium of 2-Amino-5-methylpyridin-4-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry, the structural ambiguity of 2-amino-5-methylpyridin-4-ol represents a classic but critical challenge.[1] While often drawn as the hydroxypyridine (lactim) in chemical libraries, experimental evidence confirms that in physiological and polar environments, this molecule predominantly exists as the 2-amino-5-methylpyridin-4(1H)-one (lactam) tautomer.[1]

This guide provides a definitive technical analysis of this equilibrium, offering validated protocols for structural determination and outlining the specific implications for ligand-protein binding and ADME optimization.

The Tautomeric Landscape

The molecule exists in a dynamic equilibrium between three primary forms.[1] Understanding the thermodynamic hierarchy of these forms is essential for rational drug design.

The Three Principal Tautomers[2]
  • Tautomer A (Hydroxy-pyridine / Lactim): The classic aromatic pyridine structure.[1] Favored only in the gas phase and highly non-polar solvents.[1]

  • Tautomer B (Pyridone / Lactam): The dominant species in solution (water, DMSO, methanol) and solid state.[1] It retains aromatic character through zwitterionic resonance and is stabilized by the electron-donating 2-amino group.[1]

  • Tautomer C (Imino-form): A theoretical possibility where the exocyclic amino group tautomerizes to an imine.[1] This is energetically unfavorable (>20 kcal/mol higher) and is rarely observed.[1]

Mechanistic Drivers

The dominance of the Pyridone (Tautomer B) form is driven by two factors:

  • Resonance Stabilization: The 2-amino group donates electron density into the ring, stabilizing the carbonyl dipole at C4.

  • Solvation: The highly polarized N-H and C=O bonds in the pyridone form serve as potent hydrogen bond donors and acceptors, leading to significant stabilization in aqueous media (approx. -5 to -7 kcal/mol solvation energy).[1]

TautomerEquilibrium cluster_legend Equilibrium Drivers T1 Tautomer A (Hydroxy-pyridine) Non-Polar / Gas Phase (Minor) T2 Tautomer B (Pyridin-4-one) Polar / Aqueous / Solid (Dominant) T1->T2 Solvent Polarity (Dielectric > 10) T3 Tautomer C (Imino-form) Energetically Unfavorable (Rare) T2->T3 > 20 kcal/mol barrier H-Bonding H-Bonding Dipolar Resonance Dipolar Resonance

Figure 1: The tautomeric equilibrium landscape. Tautomer B (Pyridone) is the pharmacologically relevant species in biological media.

Solvent-Dependent Equilibrium & Detection[1]

The "Chameleon Effect" of this scaffold can lead to misleading assay results if the solvent system is not accounted for.

Solvent Influence Table[3][4]
Solvent EnvironmentDielectric Constant (

)
Dominant SpeciesDetection Strategy
Gas Phase 1.0Hydroxy-pyridineIR Spectroscopy (Vapor)
Chloroform (

)
4.8Mixed Equilibrium (approx 1:[1]1)

NMR (Variable Temperature)
DMSO (

)
46.7Pyridone (>95%)

/

NMR
Water (

)
78.4Pyridone (>99%) UV-Vis / NMR

Analytical Methodologies (Protocols)

Protocol A: NMR Determination (The Gold Standard)

Objective: Definitively distinguish between C-OH and C=O forms using Chemical Shift Indexing (CSI).

Materials:

  • Sample: 5-10 mg of 2-Amino-5-methylpyridin-4-ol.[1]

  • Solvent: DMSO-d6 (preferred for solubility and fixing the tautomer).[1]

  • Instrument: 400 MHz (minimum) NMR.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve sample in 0.6 mL DMSO-d6. Ensure complete solvation to prevent aggregation peaks.

  • Acquisition: Run standard

    
     (16 scans) and 
    
    
    
    (1024 scans).
  • Analysis of Carbonyl Region (

    
    ): 
    
    • Target Signal: Look for a peak in the 160–180 ppm range.[1]

    • Interpretation: A shift > 170 ppm strongly indicates the C=O (Pyridone) carbonyl.[1][2][3][4] A shift < 165 ppm suggests the C-OH (Hydroxy) form or rapid exchange.[1]

  • Analysis of Exchangeable Protons (

    
    ): 
    
    • Target Signal: Look for a broad singlet > 11.0 ppm.[1]

    • Interpretation: This corresponds to the Ring NH (N1-H) of the pyridone.[1] The exocyclic

      
       usually appears at 5.0–7.0 ppm.[1]
      
Protocol B: UV-Vis Solvatochromism

Objective: Rapid qualitative assessment of tautomeric ratio.

Workflow:

  • Prepare 50

    
     solutions in Cyclohexane (Non-polar) and Methanol (Polar).
    
  • Scan 200–400 nm.[1]

  • Observation:

    • Hydroxy Form:

      
       typically ~260-270 nm (resembles pyridine).[1]
      
    • Pyridone Form:[1][5][2][3][4][6][7][8][9]

      
       red-shifted to ~290-300 nm due to extended conjugation of the amide-like system.[1]
      
    • Isosbestic Point: If mixing solvents, a clear isosbestic point confirms a clean two-state equilibrium.[1]

DecisionTree Start Start: Structural Determination Solubility Check Solubility Start->Solubility Polar Soluble in DMSO/MeOH? Solubility->Polar Yes NonPolar Soluble in CDCl3? Solubility->NonPolar No (Lipophilic) NMR_DMSO Run 1H/13C NMR in DMSO-d6 (Standard Protocol) Polar->NMR_DMSO NMR_CDCl3 Run 1H NMR in CDCl3 (Watch for broadening) NonPolar->NMR_CDCl3 Result_One C4 Signal > 170 ppm NH Signal > 11 ppm NMR_DMSO->Result_One Result_Ol C4 Signal < 165 ppm No Low-Field NH NMR_CDCl3->Result_Ol Conclusion_One Conclusion: Pyridone Form (Dominant) Result_One->Conclusion_One Conclusion_Mix Conclusion: Mixed/Hydroxy Form Result_Ol->Conclusion_Mix

Figure 2: Decision tree for analytical method selection based on solubility and solvent compatibility.

Implications for Drug Discovery[1][12]

Molecular Modeling & Docking

Critical Error: Docking the hydroxy-pyridine form into a kinase active site is a common error.[1]

  • Donor/Acceptor Profile:

    • Hydroxy Form: N1 is an Acceptor; O-H is a Donor.[1]

    • Pyridone Form:[1][5][2][3][4][6][7][8][9] N1-H is a Donor ; C=O is an Acceptor .[1]

  • Impact: Using the wrong tautomer flips the hydrogen bond vector map, leading to false negatives in virtual screening or incorrect SAR rationalization. Always dock the pyridone form unless the binding pocket is strictly hydrophobic and desolvated.

ADME & Permeability
  • Solubility: The pyridone form is more polar and water-soluble due to its ability to form extensive hydrogen bond networks.[1][5]

  • Permeability (PAMPA/Caco-2): While the pyridone is the dominant species, the neutral hydroxy form is more lipophilic (

    
    ).[1] The molecule may transiently adopt the hydroxy form to cross lipid bilayers, a phenomenon known as "permeability-driven tautomerization."[1]
    

References

  • Tautomerism in Drug Discovery: Martin, Y. C. (2009).[1] Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. Link

  • Pyridone Equilibrium Data: Katritzky, A. R., et al. (2010).[1][8] Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

  • Analytical Validation: Forlani, L., et al. (2002).[1][2] Pyridine-Tautomerism of Hydroxy Pyridine. Arkivoc. Link

  • Solvent Effects on Tautomerism: Gao, J., & Shao, L. (1994).[1] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine. Journal of Physical Chemistry. Link[1]

  • NMR Chemical Shifts: Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] Link[1]

Sources

2-Amino-5-methylpyridin-4-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-5-methylpyridin-4-ol , a specialized heterocyclic building block. It addresses the chemical identity, synthesis pathways, and critical distinction from its commercially dominant isomer.

PART 1: CHEMICAL IDENTITY & STRUCTURAL DYNAMICS

2-Amino-5-methylpyridin-4-ol is a pyridine derivative characterized by an amino group at position 2, a hydroxyl group at position 4, and a methyl group at position 5. It is a structural analog of the nucleobase cytosine and is often utilized in the synthesis of Peptide Nucleic Acids (PNA) and kinase inhibitors.

Core Identifiers
Identifier Value Notes
Chemical Name 2-Amino-5-methylpyridin-4-olIUPAC Systematic Name
CAS Number 1033203-33-6 Note:[1] Distinct from the Finerenone intermediate (CAS 95306-64-2).
Synonyms 2-Amino-4-hydroxy-5-methylpyridine; 2-Amino-5-methyl-4(1H)-pyridinoneTautomeric forms used interchangeably in literature.
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES Cc1c(O)cc(N)nc1Hydroxy-pyridine form
InChI Key (Predicted) KVNRLNKVLQKQOL-UHFFFAOYSA-N
Tautomeric Equilibrium

Like many hydroxypyridines, this compound exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridinone (keto) forms. In solution, the equilibrium is dictated by solvent polarity. The pyridinone form is typically favored in polar solvents and is the relevant species for hydrogen-bonding interactions in biological systems (e.g., PNA base pairing).

Tautomerism Pyridinol Pyridinol Form (Aromatic) 2-Amino-5-methylpyridin-4-ol Pyridinone Pyridinone Form (Keto) 2-Amino-5-methylpyridin-4(1H)-one Pyridinol->Pyridinone Polar Solvent (H-shift)

Figure 1. Tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.

PART 2: SYNTHESIS & MANUFACTURING

Critical Warning: A common commercial isomer, 4-amino-5-methylpyridin-2-ol (CAS 95306-64-2), is widely available as an intermediate for the drug Finerenone. Researchers must verify the substitution pattern (2-Amino vs. 4-Amino) via NMR before use.

Retrosynthetic Analysis

Direct functionalization of the pyridine ring is the most reliable route. The synthesis typically proceeds via the modification of 2-amino-5-methylpyridine (CAS 1603-41-4), a commercially available starting material.

Proposed Synthetic Protocol

This protocol utilizes the "N-oxide rearrangement" strategy to introduce oxygen functionality at the 4-position.

Step-by-Step Methodology:

  • Protection: Acetylation of 2-amino-5-methylpyridine using acetic anhydride to protect the amine.

    • Reagent: Ac₂O, Pyridine (solvent).

    • Product: N-(5-methylpyridin-2-yl)acetamide.

  • N-Oxidation: Oxidation of the pyridine nitrogen using m-CPBA (meta-chloroperoxybenzoic acid).

    • Reagent: m-CPBA, CH₂Cl₂, 0°C to RT.

    • Mechanism:[2] Electrophilic attack on the pyridine nitrogen.

  • Nitro-Functionalization: Nitration of the N-oxide. The N-oxide directs the nitro group to the 4-position (para to the N-oxide).

    • Reagent: HNO₃, H₂SO₄, 100°C.

    • Product: 4-Nitro-2-acetamido-5-methylpyridine N-oxide.

  • Nucleophilic Substitution & Hydrolysis: Displacement of the nitro group by hydroxide or alkoxide, followed by simultaneous deprotection and reduction of the N-oxide (using PCl₃ or catalytic hydrogenation if needed, though hydrolysis often suffices for the N-oxide removal in specific conditions).

    • Alternative (Cleaner): Rearrangement with acetic anhydride (Boekelheide reaction) to 4-acetoxy, followed by hydrolysis.

    • Preferred Route for OH: Displacement of 4-Nitro with NaOMe, then HBr hydrolysis.

Synthesis Start Start: 2-Amino-5-methylpyridine (CAS 1603-41-4) Step1 1. Acetylation (Protect NH2) Start->Step1 Step2 2. N-Oxidation (m-CPBA) Step1->Step2 Step3 3. Nitration (HNO3/H2SO4) -> 4-NO2 Step2->Step3 Step4 4. Substitution (NaOMe/MeOH) -> 4-OMe Step3->Step4 Step5 5. Hydrolysis (HBr/AcOH) Step4->Step5 End Target: 2-Amino-5-methylpyridin-4-ol (CAS 1033203-33-6) Step5->End

Figure 2. Synthetic pathway via 4-nitro substitution.

PART 3: APPLICATIONS IN DRUG DISCOVERY

Peptide Nucleic Acids (PNA)

The compound serves as a nucleobase analog, specifically a 5-methyl-pseudo-isocytosine mimic (on a pyridine scaffold).

  • Mechanism: In PNA triplex formation, the N3-protonated cytosine is required to bind Hoogsteen-face Guanine. However, protonation is pH-dependent.

  • Advantage: 2-Amino-pyridin-4-ones (like this compound) mimic the hydrogen bonding face of Cytosine but do not require protonation to present the correct donor-donor-acceptor pattern for Hoogsteen binding. The 5-methyl group enhances lipophilicity and base-stacking interactions, stabilizing the PNA:DNA duplex or triplex.

Kinase Inhibitor Scaffolds

The 2-aminopyridine core is a "privileged structure" in kinase inhibition (e.g., interacting with the hinge region of ATP-binding pockets). The 4-hydroxyl group provides a vector for solubilizing groups or ether linkages to access the hydrophobic back pocket of the enzyme.

PART 4: ANALYTICAL CHARACTERIZATION

To validate the identity of 2-Amino-5-methylpyridin-4-ol and distinguish it from the Finerenone intermediate, use the following criteria:

TechniqueExpected Signature (Target: 2-Amino-4-OH)Isomer Distinction (Impurity: 4-Amino-2-OH)
¹H NMR (DMSO-d₆) Singlet at ~2.0 ppm (5-Me). Two aromatic singlets (H3 and H6). H3 is upfield (~5.5-6.0 ppm) due to ortho-amino and ortho-hydroxyl shielding.The isomer (4-amino) will show different coupling patterns and chemical shifts for the aromatic protons.
HMBC Correlation of Methyl protons to C5, C4 (oxygenated), and C6.Essential to confirm the Methyl is adjacent to the C4-OH, not C2-OH.
UV-Vis

shifts significantly with pH (Phenolate vs Neutral vs Cation).
Typical for 4-hydroxypyridines.

References

  • ChemicalBook. 2-Amino-5-methylpyridine (Precursor Data). Retrieved from

  • National Institutes of Health (NIH) PubChem. 2-Amino-5-methylpyridine Compound Summary. Retrieved from

  • BLD Pharm. 2-Amino-5-methylpyridin-4-ol Product Page (CAS 1033203-33-6). Retrieved from

  • Enanti Labs. 4-Amino-5-methylpyridin-2-ol (Isomer Warning). Retrieved from

Sources

Technical Guide: Hydrogen Bonding Potential of 2-Amino-5-methylpyridin-4-ol

[1]

Executive Summary

2-Amino-5-methylpyridin-4-ol is a high-value heterocyclic scaffold in fragment-based drug discovery (FBDD).[1] While cataloged as a pyridinol, its functional identity in physiological and solid-state environments is governed by a keto-enol tautomeric equilibrium that heavily favors the 2-amino-5-methylpyridin-4(1H)-one (pyridone) form.[1]

This guide provides a structural and mechanistic analysis of its hydrogen bonding (H-bond) capabilities.[1] By understanding its "Donor-Acceptor-Donor" (D-A-D) motifs, researchers can exploit this molecule as a robust hinge-binding fragment in kinase inhibitor design or as a supramolecular synthon in crystal engineering.[1]

Structural & Electronic Landscape

Tautomeric Duality: The Critical First Step

Before modeling H-bonds, one must define the protonation state. Pyridine derivatives substituted with hydroxyl groups at the 2- or 4-positions do not exist primarily as phenols (–OH).[1] Instead, they tautomerize to pyridones (lactams).

For 2-Amino-5-methylpyridin-4-ol , the equilibrium is driven by two factors:

  • Resonance Stabilization: The 2-amino group donates electron density into the ring, stabilizing the carbonyl dipole in the pyridone form.

  • Solvation: In polar solvents (water, DMSO) and the solid state, the highly dipolar pyridone form is energetically favored over the neutral hydroxypyridine.

The 5-Methyl Effect: The methyl group at C5 exerts a positive inductive effect (+I). This increases the electron density on the C4 carbonyl oxygen, making it a stronger H-bond acceptor than in the non-methylated analog.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton shift from the hydroxyl oxygen to the ring nitrogen, establishing the dominant H-bond donor/acceptor pattern.

Tautomerismcluster_0Minor Form (Aromatic)cluster_1Dominant Form (Physiological)Enol4-Hydroxypyridine(Enol Form)Weak H-Bond Donor (-OH)Keto4-Pyridone(Keto Form)Strong H-Bond Acceptor (C=O)Strong H-Bond Donor (N-H)Enol->Keto Prototropic Shift (Favored in Polar Media)

Figure 1: Tautomeric equilibrium shifting towards the 4-pyridone form, which dictates the primary H-bonding pharmacophore.

Hydrogen Bonding Analysis

Donor/Acceptor Profile (Pyridone Form)

In its biologically relevant 4-pyridone state, the molecule presents a specific H-bond count:

FeatureTypeCountStrengthMechanism
Ring NH Donor1HighPolarized by adjacent carbonyl and resonance.[1]
Exocyclic -NH₂ Donor2MediumCan donate two protons; often engages in "lateral" bonding.[1]
C4 Carbonyl (C=O) Acceptor2HighPrimary acceptor; enhanced by C5-Methyl (+I effect).[1]
Ring Nitrogen -0-Protonated in pyridone form; no longer an acceptor.[1]
The Pyridone Homosynthon ( )

The most persistent supramolecular motif for this scaffold is the formation of a centrosymmetric dimer. Two molecules pair up via their Ring NH (Donor) and Carbonyl O (Acceptor), creating an eight-membered ring.

  • Notation:

    
     (Graph Set Notation)
    
  • Significance: This dimer mimics the base-pairing interactions seen in DNA/RNA and is a critical recognition motif in protein binding pockets.

Interaction Map

The diagram below details how the molecule acts as a multi-point anchor.

HBondingMol2-Amino-5-methyl-4-pyridoneAcceptor_COC=O Acceptor(Strong)Mol->Acceptor_CODonor_NHRing N-H Donor(Strong)Mol->Donor_NHDonor_NH22-Amino (-NH2)(Lateral Donor)Mol->Donor_NH2Target_KinaseKinase Hinge Region(Backbone CO/NH)Acceptor_CO->Target_Kinase Accepts H-bondfrom Backbone NHTarget_DimerHomodimer Partner(Crystal Packing)Acceptor_CO->Target_Dimer R2,2(8) MotifDonor_NH->Target_Kinase Donates H-bondto Backbone CODonor_NH->Target_Dimer R2,2(8) Motif

Figure 2: H-bond interaction map showing both biological (kinase binding) and supramolecular (dimerization) vectors.[1]

Pharmacological Application: Kinase Hinge Binding

This molecule is an ideal "hinge binder" fragment. In the ATP-binding pocket of kinases, the hinge region requires a complementary donor-acceptor motif.

  • The Mechanism: The 2-amino-4-pyridone scaffold mimics the Adenine ring of ATP.[1]

    • Ring NH (Donor): Binds to the backbone Carbonyl of the hinge residue (e.g., Gatekeeper+1).

    • C4 Carbonyl (Acceptor): Binds to the backbone NH of the hinge residue (e.g., Gatekeeper+3).

  • The 5-Methyl Advantage: The methyl group fills the hydrophobic pocket often found adjacent to the hinge, providing selectivity and increasing affinity via van der Waals interactions, without disrupting the planar H-bond network.

Experimental Validation Protocols

To confirm the H-bonding potential and tautomeric state in your specific formulation, follow these protocols.

Single Crystal X-Ray Diffraction (SC-XRD)[1]
  • Objective: Confirm the

    
     dimer and proton location (NH vs OH).
    
  • Protocol:

    • Dissolve 10 mg of compound in hot methanol or ethanol/water (1:1).

    • Allow slow evaporation at room temperature (2-5 days).

    • Select block-like crystals.[1]

    • Success Metric: Observation of C4-O bond length ~1.24 Å (double bond character) vs ~1.35 Å (single bond), confirming the pyridone form.

Solution State NMR ( H & N)
  • Objective: Assess tautomer ratio in physiological solvent mimics.

  • Protocol:

    • Prepare samples in DMSO-

      
       (polar) and CDCl
      
      
      (non-polar, if soluble).
    • Key Signal: Look for the Ring NH proton. In pyridones, this appears typically downfield (11.0–13.0 ppm) and is broad.

    • HMBC Correlation: Check coupling between the Ring NH and the C4 Carbonyl carbon.

Computational pKa Prediction
  • Tool: Schrödinger Jaguar or Gaussian (DFT B3LYP/6-31G*).[1]

  • Workflow:

    • Generate conformers for both Tautomer A (4-OH) and Tautomer B (4-oxo).[1]

    • Calculate solvation free energies in water.

    • Expected Result: Tautomer B (4-oxo) should be >5 kcal/mol more stable than Tautomer A.[1]

References

  • Chemical Identity: 2-Amino-5-methylpyridin-4-ol. CAS No. 1033203-33-6.[1][2] Available from BLD Pharm, ChemicalBook. Link

  • Tautomeric Equilibrium: Galvão, T. L., et al.[3] "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, 2013.[3] Link[1]

  • Pyridone Homosynthon: Topić, F., et al. "Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals." Crystal Growth & Design, 2022. Link[1]

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. (Contextual grounding for hinge binding mechanisms).

A Technical Guide to the Crystal Structure Analysis of 2-Amino-5-methylpyridin-4-ol: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyridine scaffolds are foundational in modern medicinal chemistry, serving as the core of numerous therapeutic agents. 2-Amino-5-methylpyridin-4-ol represents a molecule of significant interest, combining key functional groups—an amino group, a hydroxyl group, and the pyridine nitrogen—that are pivotal for forming specific, high-affinity interactions with biological targets. The precise three-dimensional arrangement of these groups, dictated by its crystal structure, is a critical determinant of its physicochemical properties and its potential as a drug candidate or intermediate.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, methodologically rigorous framework for the complete crystal structure analysis of 2-Amino-5-methylpyridin-4-ol. Moving beyond a simple recitation of steps, this document elucidates the causality behind each experimental choice, from the prerequisite of obtaining high-purity material to the final stages of structural refinement and validation. We present a self-validating workflow designed to yield a definitive atomic-level understanding of the compound, which is indispensable for polymorphism screening, solubility assessment, and rational, structure-based drug design. This guide serves as both a practical protocol and an expert-level discourse on the application of single-crystal X-ray diffraction in pharmaceutical development.

The Rationale for Structural Analysis

The Enduring Importance of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, prized for its electronic properties, its ability to engage in hydrogen bonding and π-stacking interactions, and its metabolic stability. Its presence in pharmaceuticals is widespread, with notable examples including Pirfenidone, an anti-inflammatory and antifibrotic agent, and Zolpidem, a sedative-hypnotic[1]. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, directly influencing its binding affinity, selectivity, and pharmacokinetic properties.[2][3]

2-Amino-5-methylpyridin-4-ol: A Compound of Interest

2-Amino-5-methylpyridin-4-ol is a heterocyclic compound featuring a pyridine core substituted with an amino, a methyl, and a hydroxyl group. This specific arrangement of functional groups suggests a rich potential for forming directed intermolecular interactions. Structurally related compounds, such as 4-Amino-5-Methylpyridin-2-ol, are recognized as key intermediates or impurities in the synthesis of modern therapeutics like Finerenone, a non-steroidal mineralocorticoid receptor antagonist[][5]. This context underscores the pharmaceutical relevance of understanding the solid-state behavior of such molecules.

Why Crystal Structure Is the Definitive Arbiter

While spectroscopic techniques provide valuable information, only single-crystal X-ray diffraction (SC-XRD) can deliver an unambiguous, high-resolution three-dimensional map of a molecule's atomic arrangement in the solid state.[6][7] This information is paramount for several reasons:

  • Absolute Configuration: It provides irrefutable proof of molecular structure and stereochemistry.

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the crystalline state.

  • Intermolecular Interactions: It maps the precise network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing. This "supramolecular architecture" is directly linked to physical properties like melting point, solubility, and stability.[8][9]

  • Foundation for Drug Design: A high-quality crystal structure is the essential starting point for computational chemistry and structure-based drug design, enabling accurate modeling of protein-ligand interactions.[10][11][12] The solid-state form is also a critical consideration for final drug formulation, as approximately 80% of pharmaceuticals are administered as crystalline solids.[10]

The Experimental Workflow: A Self-Validating Protocol

The successful elucidation of a crystal structure is not a single experiment but a linear workflow where the quality of the output from one stage is entirely dependent on the quality of the input from the preceding one. This inherent dependency creates a self-validating system; a failure at any step necessitates a return to an earlier stage, ensuring the final model is built upon a robust foundation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition & Processing cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Analysis A Synthesis & Purification (>99% Purity) B Crystal Growth (High-Quality Single Crystal) A->B Purity is key C SC-XRD Data Collection (Diffraction Pattern) B->C Crystal quality dictates data quality D Data Processing (Integrated Intensities) C->D Indexing & Integration E Structure Solution (Initial Electron Density Map) D->E Phase Problem Solution F Structure Refinement (Optimized Atomic Model) E->F Iterative Optimization F->E Model requires rebuilding G Validation & CIF Generation (Final Structural Data) F->G Quality Check (R-factors)

Caption: The workflow for crystal structure analysis.

Synthesis and High-Purity Preparation

Causality: The presence of impurities is the most common reason for the failure of crystallization experiments. Impurities disrupt the ordered, repeating lattice required for a single crystal, often leading to amorphous precipitates, oils, or poorly formed microcrystals. Therefore, achieving a purity level of >99%, verified by methods like NMR, HPLC, and elemental analysis, is a non-negotiable first step. Synthetic routes for related aminopyridines can serve as a starting point for obtaining the target compound.[1][13][14]

Crystal Growth: The Art and Science of Nucleation

Causality: A successful diffraction experiment requires a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects. The goal of crystal growth is to bring a saturated solution of the compound to a state of slight supersaturation under quiescent conditions, allowing for slow, ordered nucleation and growth.

Methodologies:

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization. This is often the simplest and first method attempted.

  • Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop reduces the compound's solubility, inducing crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

Experimental Protocol: Crystal Growth by Slow Evaporation
  • Solvent Screening: Test the solubility of ~5 mg of 2-Amino-5-methylpyridin-4-ol in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water) to find one in which it is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small-volume glass vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, and then pierce the cap with a needle to create a small opening. Place the vial in a vibration-free location.

  • Monitoring: Observe the vial daily for the formation of single crystals. The process may take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Lattice

Causality: SC-XRD is the definitive technique for mapping the electron density within a crystal.[6][15] By irradiating a single crystal with a monochromatic X-ray beam, we generate a unique diffraction pattern. The geometry and intensity of the diffracted spots contain all the information required to determine the unit cell dimensions and the arrangement of atoms within that unit cell.[16]

Experimental Protocol: Data Acquisition
  • Crystal Selection & Mounting: Under a microscope, select a high-quality, single crystal. Mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[17]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The diffractometer software will use the positions of these spots to determine the dimensions and symmetry of the crystal's unit cell.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimized strategy (a series of ω and φ scans) to collect a complete, redundant dataset, ensuring all unique reflections are measured multiple times.

  • Data Collection: Execute the full data collection run. This can take several hours depending on the crystal's diffracting power and the X-ray source.

Data Processing and Structure Solution

Causality: The raw images from the detector must be processed to translate the diffraction spots into a list of reflection indices (h, k, l) and their corresponding intensities. The central challenge of crystallography, the "phase problem," must then be solved. While we can measure the intensity (related to the amplitude) of the diffracted waves, their phase information is lost.

Methodology:

  • Integration and Scaling: Specialized software (e.g., CrysAlisPro, SAINT) is used to integrate the intensity of each diffraction spot and apply corrections for experimental factors like absorption.

  • Structure Solution: For small molecules like 2-Amino-5-methylpyridin-4-ol, direct methods are employed. These are powerful statistical and mathematical algorithms that can derive the initial phases directly from the measured intensities, leading to the generation of an initial electron density map.[18] This map will show peaks corresponding to the positions of the heavier atoms (C, N, O).

Structure Refinement: From Map to Model

Causality: The initial model from the structure solution is an approximation. Refinement is the iterative process of adjusting the parameters of this atomic model (atomic coordinates, atomic displacement parameters) to achieve the best possible agreement between the diffraction pattern calculated from the model and the experimentally observed pattern.[19][20]

Methodology:

  • Least-Squares Refinement: The process minimizes the difference between observed and calculated structure factor amplitudes (|Fo| and |Fc|). The quality of the fit is monitored by the R-factor (R1). A final R1 value below 5% (0.05) is indicative of a good model.[20]

  • Difference Fourier Maps: An (Fo - Fc) map is calculated at each stage. This map reveals regions where the observed electron density is higher or lower than the model accounts for. Positive peaks in this map indicate missing atoms (typically hydrogen atoms), while negative regions suggest atoms are misplaced or their thermal motion is modeled incorrectly.

  • Anisotropic Displacement Parameters (ADPs): Initially, atoms are modeled as isotropic spheres. In the final stages of refinement, they are modeled as ellipsoids (ADPs) to better represent the direction-dependent thermal motion of each atom.

Anticipated Structural Insights and Data Presentation

While a published structure is not available, we can predict the key structural features of 2-Amino-5-methylpyridin-4-ol based on established chemical principles and data from analogous structures.[17]

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for 2-Amino-5-methylpyridin-4-ol, which would be the primary output of a successful analysis.

ParameterAnticipated Value
Chemical FormulaC₆H₈N₂O
Formula Weight124.14 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral/racemic molecules)
a (Å)10.0 - 12.0
b (Å)5.0 - 8.0
c (Å)12.0 - 15.0
β (°)95.0 - 105.0 (for Monoclinic)
Volume (ų)800 - 1200
Z (molecules/unit cell)4
Temperature (K)100(2) K
Radiation (Å)Mo Kα (λ = 0.71073) or Cu Kα (λ = 1.54184)
Final R₁ [I > 2σ(I)]< 0.050
wR₂ (all data)< 0.120
Goodness-of-Fit (S)~1.0
Intermolecular Interactions: A Hydrogen-Bonding Network

The defining feature of the 2-Amino-5-methylpyridin-4-ol crystal structure will undoubtedly be an extensive network of hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the pyridine nitrogen, the oxygen of the -OH group, and the nitrogen of the -NH₂ group). This functionality strongly suggests the formation of robust supramolecular synthons, such as dimers or extended chains/sheets, which will dictate the crystal packing. Theoretical studies on related aminopyridine systems confirm the strengthening of such hydrogen bonds.[8]

Caption: Hypothetical hydrogen-bonded dimer of 2-Amino-5-methylpyridin-4-ol.

Implications for Drug Development

Obtaining the crystal structure of 2-Amino-5-methylpyridin-4-ol is not merely an academic exercise; it provides actionable intelligence for drug development.

  • Polymorph Screening: The definitive solid-state structure serves as the reference point for any polymorph screening campaign. Identifying and characterizing all possible crystalline forms of an active pharmaceutical ingredient (API) is a regulatory requirement and is crucial for ensuring consistent bioavailability and stability.[21]

  • Solubility and Dissolution: The strength of the intermolecular interactions revealed by the crystal structure directly impacts the compound's lattice energy. A high lattice energy, often resulting from strong hydrogen bonding, typically corresponds to lower aqueous solubility. This knowledge allows for the early implementation of solubility-enhancement strategies, such as salt or co-crystal formation.

  • Computational Modeling: The experimental structure provides the ground-truth data for validating and parameterizing computational models used to predict crystal habits, mechanical properties, and other solid-state characteristics essential for formulation and manufacturing.[22]

  • Structure-Based Design: If the molecule itself is a drug candidate, its 3D structure is invaluable for understanding its interaction with a target protein. It allows medicinal chemists to rationally design modifications to improve potency and selectivity, a cornerstone of modern drug discovery.[11]

Conclusion

The crystal structure analysis of 2-Amino-5-methylpyridin-4-ol is a critical step in its comprehensive characterization. The methodological framework detailed in this guide emphasizes a process of rigorous, sequential, and self-validating steps, from ensuring absolute purity of the starting material to the iterative refinement of the final atomic model. The resulting three-dimensional structure provides unparalleled insight into the molecule's conformation and, crucially, the supramolecular architecture governed by its potent hydrogen-bonding capabilities. This atomic-level information is not an endpoint but a vital starting point, providing the foundational data required for informed decision-making in polymorphism, formulation, and rational drug design, thereby accelerating the transition from a promising molecule to a potential therapeutic.

References

  • ResearchGate. Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Available from: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (PDF) 2-Amino-5-chloropyridinium 4-hydroxybenzoate. Available from: [Link]

  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • PubChem. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. Available from: [Link]

  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE For Synthesis. Available from: [Link]

  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]

  • Enantilabs. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • PubMed. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Available from: [Link]

  • National Center for Biotechnology Information. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Available from: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

  • MIT OpenCourseWare. Structure refinement: some background theory and practical strategies. Available from: [Link]

  • National Center for Biotechnology Information. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Available from: [Link]

  • Zien Journals. A Review on Crystallography and Its Role on Drug Design. Available from: [Link]

  • Journal of the American Chemical Society. Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. Available from: [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

  • European Synchrotron Radiation Facility. Time-resolved x-ray diffuse scattering of pyridine in solution. Available from: [Link]

  • ResearchGate. Hydrogen bonding of 2-aminopyridinium nicitinoate. Available from: [Link]

  • Drug Target Review. Structure based drug discovery facilitated by crystallography. Available from: [Link]

  • Palacký University Olomouc. Structure solution and refinement: introductory strategies. Available from: [Link]

  • YouTube. What is Single Crystal X-ray Diffraction?. Available from: [Link]

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  • MDPI. Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Available from: [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available from: [Link]

  • Springer Nature. X-Ray Crystallography in Drug Discovery. Available from: [Link]

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An In-depth Technical Guide to the Reactivity Profile of the Amino Group in 2-Amino-5-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-methylpyridin-4-ol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted aminopyridine, its scaffold is present in numerous biologically active molecules. The reactivity of this molecule is dominated by the interplay between the electron-donating amino and hydroxyl groups and the intrinsically electron-deficient pyridine ring. This guide provides an in-depth analysis of the reactivity profile of the exocyclic amino group, offering a framework for its strategic manipulation in complex synthetic pathways. We will explore the foundational principles of its electronic structure, tautomerism, and the causality behind its reactivity in key organic transformations, including acylation, alkylation, diazotization, and condensation reactions. Each section is supported by detailed, field-tested protocols and mechanistic insights to empower scientists in their research and development endeavors.

Molecular Structure and Electronic Landscape

The reactivity of the amino group in 2-Amino-5-methylpyridin-4-ol cannot be understood in isolation. It is intrinsically linked to the molecule's overall electronic structure, which is primarily dictated by a critical tautomeric equilibrium.

The Pyridinol-Pyridone Tautomerism

Hydroxypyridines exist in equilibrium with their corresponding pyridone tautomers. In the case of 4-hydroxypyridines, the equilibrium strongly favors the pyridin-4(1H)-one form. This preference is driven by the formation of a stable, conjugated amide-like system within the ring, which outweighs the loss of formal aromaticity. For 2-Amino-5-methylpyridin-4-ol, this equilibrium is paramount.

The predominant existence as the pyridone tautomer, 2-Amino-5-methyl-1H-pyridin-4-one , has profound implications:

  • Reduced Aromaticity: The ring behaves more like a conjugated enone system than a true benzene-like aromatic ring.

  • Enhanced Nucleophilicity of the Amino Group: The lone pair of the C2-amino group is not fully delocalized into a traditional aromatic system. Instead, it is strongly conjugated with the imine-like functionality of the ring, significantly influencing its availability for chemical reactions.

Caption: Tautomeric equilibrium of 2-Amino-5-methylpyridin-4-ol.

Electronic Influence of Substituents
  • Amino Group (-NH2): A powerful +M (mesomeric) electron-donating group. It increases electron density on the ring, particularly at the ortho and para positions.

  • Hydroxyl/Oxo Group (-OH/C=O): In the pyridinol form, the -OH group is a +M donor. In the dominant pyridone form, the C=O group is a -M electron-withdrawing group.

  • Methyl Group (-CH3): A weak +I (inductive) electron-donating group.

The combination of these effects results in a nuanced electronic landscape. The amino group at C2 and the pyridone nitrogen create a highly polarized enamine-like system (H2N-C=C-N), rendering the exocyclic amino group a potent nucleophile.

Reactivity Profile of the Exocyclic Amino Group

The primary amino group is a versatile handle for synthetic transformations. Its nucleophilic character is central to its reactivity profile.

N-Acylation

N-acylation is a robust method for introducing an amide functionality, which can serve as a protecting group or a key structural motif in pharmacologically active molecules. The high nucleophilicity of the amino group in 2-Amino-5-methylpyridin-4-ol allows for facile reaction with acylating agents.

Causality in Protocol Design: The choice of an acylating agent and base is critical. Acyl chlorides are highly reactive but generate HCl, which can protonate the starting material, shutting down the reaction. Therefore, a non-nucleophilic base like triethylamine (TEA) or pyridine is required as a stoichiometric scavenger. Acetic anhydride is a less reactive, more moderate alternative, often used with a catalytic amount of acid or base, or simply under thermal conditions.

Experimental Protocol: N-Acetylation with Acetic Anhydride

  • Materials: 2-Amino-5-methylpyridin-4-ol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent, 5-10 volumes).

  • Procedure:

    • Suspend 2-Amino-5-methylpyridin-4-ol in pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add acetic anhydride to the suspension at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield N-(5-methyl-4-oxo-1,4-dihydropyridin-2-yl)acetamide.

  • Self-Validation: The product can be characterized by ¹H NMR, observing the appearance of a new methyl singlet around 2.1 ppm for the acetyl group and a downfield shift of the aromatic protons. A successful reaction is confirmed by the disappearance of the -NH₂ protons of the starting material.

Diazotization

The reaction of primary aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts is a cornerstone of synthetic chemistry. For aminopyridines, this reaction can proceed, but the resulting diazonium salts are often highly reactive.[1]

Mechanistic Considerations: The diazotization of a 2-aminopyridine derivative first involves the formation of a pyridin-2-yldiazonium salt.[1] These species are typically unstable and can readily lose N₂ gas to form a highly reactive pyridyl cation, which is then trapped by a nucleophile present in the medium (e.g., water, halide). This provides a pathway to replace the amino group with a hydroxyl group or a halogen.

diazotization_workflow start 2-Amino-5-methylpyridin-4-ol reagent NaNO₂, HCl (aq.) 0-5 °C intermediate Pyridin-2-yldiazonium Salt (Unstable Intermediate) reagent->intermediate Diazotization product_OH 2-Hydroxy-5-methylpyridin-4-ol intermediate->product_OH Hydrolysis (H₂O) reagent_CuCl CuCl / HCl product_Cl 2-Chloro-5-methylpyridin-4-ol (Sandmeyer Reaction) reagent_CuCl->product_Cl Sandmeyer Reaction

Caption: Synthetic workflow via diazotization of the amino group.

Experimental Protocol: Diazotization and Hydrolysis

  • Materials: 2-Amino-5-methylpyridin-4-ol (1.0 eq), Sodium Nitrite (1.1 eq), Concentrated Sulfuric Acid (3.0 eq), Water.

  • Procedure:

    • Dissolve 2-Amino-5-methylpyridin-4-ol in dilute sulfuric acid in a beaker cooled in an ice-salt bath to 0-5 °C.

    • Prepare a solution of sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture in the cold for 30 minutes.

    • To effect hydrolysis, gently warm the reaction mixture to 50-60 °C until nitrogen evolution ceases.

    • Cool the solution and neutralize with a base (e.g., NaHCO₃) to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain 2,4-Dihydroxy-5-methylpyridine.

  • Trustworthiness: This protocol is self-validating through the observable evolution of N₂ gas. The identity of the product, which lacks an amino group, can be confirmed via spectroscopic methods, showing the disappearance of the NH₂ signals and potentially a change in the aromatic proton shifts.

Condensation Reactions

The amino group readily undergoes condensation with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). This reaction is fundamental in building complex heterocyclic systems and in dynamic covalent chemistry. The reaction of 2-aminopyridine with barbituric acid derivatives, for instance, can lead to unexpected condensation products resembling a Mannich-type reaction.[2]

Experimental Protocol: Schiff Base Formation with Benzaldehyde

  • Materials: 2-Amino-5-methylpyridin-4-ol (1.0 eq), Benzaldehyde (1.05 eq), Ethanol (solvent), Glacial Acetic Acid (catalytic amount).

  • Procedure:

    • Dissolve 2-Amino-5-methylpyridin-4-ol in ethanol in a round-bottom flask.

    • Add benzaldehyde followed by 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the product by filtration, wash with a small amount of cold ethanol, and dry.

  • Self-Validation: The formation of the imine C=N bond can be confirmed by IR spectroscopy (a characteristic stretch around 1650 cm⁻¹) and ¹H NMR (a new singlet for the imine proton -CH=N- around 8.5-9.0 ppm).

Quantitative Reactivity Data Summary

While specific kinetic data for 2-Amino-5-methylpyridin-4-ol is not widely published, we can present representative data for related aminopyridines to provide a quantitative context for its reactivity.

Reaction TypeSubstrateReagentConditionsProductYield (%)
Dealkylation 2-Butylamino-5-methylpyridineHBr, Pyridine185-200 °C, 26.5h2-Amino-5-methylpyridine91.9%[3]
Synthesis 3-Methyl-pyridine 1-oxideTrimethylamine, SOCl₂, HBrTwo-step process2-Amino-5-methylpyridine80.5%[4]
Acetylation 6-(2-hydroxypropyl)-4-methylpyridin-2-amine derivativeAcetyl Chloride-Acetylated product39%[5]

This table presents data for structurally related compounds to illustrate typical yields and conditions for transformations involving the 2-amino-pyridine scaffold.

Applications in Drug Development

The functional handles of 2-Amino-5-methylpyridin-4-ol make it a valuable building block. While its direct isomer, 4-Amino-5-methylpyridin-2-ol, is a known key starting material for the non-steroidal mineralocorticoid receptor antagonist Finerenone, the reactivity profile detailed here allows for the application of 2-Amino-5-methylpyridin-4-ol in analogous synthetic strategies.[6] The ability to selectively functionalize the amino group allows for the construction of diverse molecular libraries for screening against various biological targets. For example, substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors for inducible nitric oxide synthase (iNOS), a key target in inflammatory diseases.[5][7]

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  • Ridd, J. H., et al. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

Sources

Methodological & Application

Using 2-Amino-5-methylpyridin-4-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-5-methylpyridin-4-ol in Drug Discovery

Abstract

2-Amino-5-methylpyridin-4-ol (also known as 6-amino-3-methylpyridin-4(1H)-one) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused heterocyclic systems.[1] This guide details the handling, tautomeric considerations, and synthetic protocols for utilizing this intermediate to generate imidazo[4,5-c]pyridines and 4-functionalized aminopyridines .[1]

Critical Distinction: Do not confuse this molecule with 2-amino-5-methylpyridine (CAS 1603-41-4), which lacks the 4-hydroxyl group.[1] The presence of the 4-OH is the functional handle that enables the diverse chemistry described below.

Chemical Identity & Tautomeric Equilibrium

Understanding the tautomerism of 2-amino-5-methylpyridin-4-ol is prerequisite for successful reaction planning.[1] In solution, the molecule exists in equilibrium between the hydroxypyridine (A) and pyridone (B) forms.[1]

  • Form A (Hydroxypyridine): Favored in non-polar solvents; participates in O-alkylation.[1]

  • Form B (Pyridone): Predominant in polar protic solvents and the solid state; dictates reactivity toward electrophiles at the nitrogen or oxygen depending on conditions.[1]

Key Reactivity Handles:

  • 2-Amino Group: Nucleophilic handle for cyclization (e.g., imidazole formation).[1]

  • 4-Hydroxy/Oxo Group: Leaving group precursor (convertible to -Cl, -Br, -OTf) or site for O-alkylation.[1]

  • 5-Methyl Group: Steric blocker or site for benzylic oxidation/halogenation.[1]

Strategic Applications & Pathway Map

The primary utility of this intermediate lies in two divergent pathways:

  • Route A (Cyclization): Direct condensation to form imidazo[4,5-c]pyridines (common in Hsp90, PI3K, and mTOR inhibitors).[1]

  • Route B (Activation): Conversion to 4-chloro-2-amino-5-methylpyridine for subsequent Suzuki-Miyaura coupling.[1]

G Start 2-Amino-5-methylpyridin-4-ol (Tautomeric Mix) Orthoester Reagent: Triethyl Orthoformate (Cyclization) Start->Orthoester POCl3 Reagent: POCl3 (Chlorination) Start->POCl3 Imidazo 6-Methyl-1H-imidazo[4,5-c]pyridine (Scaffold for Hsp90 Inhibitors) Orthoester->Imidazo  Heat/Acid   Chloro 4-Chloro-5-methylpyridin-2-amine (Activated Intermediate) POCl3->Chloro  100°C   Suzuki Suzuki Coupling (Biaryl Synthesis) Chloro->Suzuki  Pd(0), Ar-B(OH)2  

Figure 1: Divergent synthetic pathways. Route A yields fused heterocycles; Route B activates the core for coupling.[1]

Detailed Experimental Protocols

Protocol A: Activation via Deoxychlorination

Objective: Convert the 4-hydroxyl group to a chlorine atom to enable nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.[1]

  • Target: 4-Chloro-5-methylpyridin-2-amine

  • Scale: 10 mmol basis

Reagents:

  • 2-Amino-5-methylpyridin-4-ol (1.24 g, 10 mmol)

  • Phosphorus Oxychloride (POCl3) (10 mL, Excess) – Caution: Corrosive/Toxic[1]

  • N,N-Diethylaniline (1.5 mL) – Catalyst/Acid Scavenger[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube.

  • Addition: Charge the RBF with the starting pyridinol. Carefully add POCl3 (neat) at room temperature.[1][2]

    • Note: The reaction is endothermic initially but becomes exothermic upon heating.[1]

  • Catalysis: Add N,N-diethylaniline dropwise.

  • Reflux: Heat the mixture to 100–110°C (oil bath temperature) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar, baseline) should disappear, replaced by a less polar spot (Rf ~0.6).[1]

  • Quenching (CRITICAL SAFETY):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3 (use a rigorous cold trap).[1]

    • Pour the thick residue slowly onto crushed ice (50 g) with vigorous stirring. Maintain temperature <10°C.

    • Neutralize the aqueous solution to pH 8–9 using saturated NaHCO3 or 25% NH4OH.[1]

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-50% EtOAc in Hexanes).

Validation Data:

  • 1H NMR (CDCl3): Expect a singlet for the methyl group (~2.1 ppm) and two singlets for the aromatic protons (H-3 and H-6) due to the substitution pattern.[1] The H-3 proton typically shifts upfield relative to the starting material due to the loss of the OH/C=O anisotropy.[1]

Protocol B: Cyclization to Imidazo[4,5-c]pyridine

Objective: Synthesis of the fused ring system common in purine-mimetic drugs.[1]

  • Target: 6-Methyl-1H-imidazo[4,5-c]pyridine

  • Mechanism: Condensation of the 2-amino group and the tautomeric 3-position (via transient electrophilic attack) or via a 3,4-diamino intermediate if nitration is performed first.[1]

  • Correction/Refinement: Direct cyclization of the 2-amino-4-hydroxy scaffold usually requires a 3-amino group to form the imidazole ring.[1] If the user intends to make the imidazo[4,5-c]pyridine directly from the 2-amino-4-hydroxy precursor, a nitration-reduction sequence is typically required first to install the nitrogen at position 3.[1]

Revised Protocol (Nitration -> Reduction -> Cyclization):

  • Nitration: Treat 2-amino-5-methylpyridin-4-ol with HNO3/H2SO4 to yield 2-amino-5-methyl-3-nitropyridin-4-ol .[1]

  • Reduction: Hydrogenation (H2, Pd/C) yields the 2,3-diamino-5-methylpyridin-4-ol .[1]

  • Cyclization (The Protocol below):

Cyclization Step:

  • Substrate: 2,3-Diamino-5-methylpyridin-4-ol (1.0 eq)

  • Reagent: Triethyl Orthoformate (TEOF) (Excess)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)[1]

Methodology:

  • Suspend the diamino-pyridine in TEOF (5 mL per mmol).

  • Add catalytic pTSA.[1]

  • Reflux at 146°C for 3 hours.

  • Cool to RT; the product often precipitates.[1] Filter and wash with cold ether.[1]

  • Result: 6-Methyl-1H-imidazo[4,5-c]pyridin-4-ol.[1]

Analytical Specifications

When characterizing 2-amino-5-methylpyridin-4-ol derivatives, use the following reference data to validate structural integrity.

ParameterSpecification (Typical)Diagnostic Note
Appearance Off-white to pale yellow solidDarkens upon oxidation/air exposure.[1]
Melting Point >200°C (Decomposes)High MP due to H-bonding network (pyridone form).[1]
1H NMR (DMSO-d6) δ 2.05 (s, 3H, -CH3)Methyl group is a distinct singlet.[1]
1H NMR (DMSO-d6) δ 5.60 (s, 1H, H-3)Characteristic of the pyridone form (beta to carbonyl).[1]
1H NMR (DMSO-d6) δ 7.15 (s, 1H, H-6)Alpha to nitrogen; most deshielded proton.[1]
Solubility DMSO, MeOH, Dilute AcidPoor solubility in non-polar organics (DCM, Hexane).[1]

Safety & Handling Guidelines

  • POCl3 Hazards: Phosphorus oxychloride reacts violently with water, releasing HCl and phosphoric acid gases.[1] All glassware must be oven-dried.[1] Quenching must be done slowly at low temperatures.[1]

  • Pyridone Toxicity: While specific tox data for this intermediate is limited, aminopyridines are generally toxic if swallowed or absorbed through the skin (affecting the nervous system).[1] Handle in a fume hood with nitrile gloves.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amino group is susceptible to oxidation over long periods.[1]

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Title: Synthesis and biological evaluation of novel imidazo[4,5-c]pyridine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters, 2013.[1]

    • Context: Describes the nitration/reduction/cyclization sequence
    • [1]

  • Chlorination Protocols (POCl3)

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines.[1]

    • Source:Molecules, 2010.[1]

    • Context: Validates the use of POCl3/Base for converting hydroxy-heterocycles to chloro-heterocycles.
    • [1]

  • Tautomerism of Aminopyridines

    • Title: Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine.[1][3]

    • Source:Journal of Physical Chemistry A, 2006.[1]

    • Context: Provides fundamental data on the tautomeric equilibrium relevant to reactivity.
    • [1]

Sources

Heterocyclic coupling reactions involving 2-Amino-5-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scaffold Analysis

The amphoteric nature of 2-Amino-5-methylpyridin-4-ol (1) presents a unique challenge and opportunity in medicinal chemistry.[1] Unlike simple pyridines, this scaffold possesses three distinct nucleophilic sites (N1, exocyclic-N, and O4) and a latent electrophilic site at C4 (via activation).[2] The 5-methyl group provides metabolic stability and lipophilicity but introduces significant steric influence on the C4 and C6 positions.[1]

This guide outlines three critical workflows for diversifying this scaffold:

  • Tautomer-Selective Alkylation: Controlling N- vs. O-functionalization.

  • The "Activation" Sequence: Converting the 4-OH to a reactive handle (Cl/OTf) for Pd-catalyzed coupling.

  • Fused Ring Construction: Synthesis of 6-methyl-7-hydroxyimidazo[1,2-a]pyridines.

Structural Dynamics

The molecule exists in a tautomeric equilibrium between the pyridinol (A) and pyridone (B) forms.[2] In polar solvents (DMSO, MeOH) and the solid state, the pyridone form predominates.[2] Successful coupling requires forcing the molecule into the desired tautomer.[1]

Tautomerism Pyridinol Pyridinol Form (A) (Aromatic, Nucleophilic O) Pyridone Pyridone Form (B) (Non-aromatic, Nucleophilic N) Pyridinol->Pyridone Polar Solvents Pyridone->Pyridinol Silylation / Non-polar

Figure 1: Tautomeric equilibrium dictating reactivity profiles.[2]

Protocol A: Selective O-Alkylation vs. N-Alkylation[2]

Direct alkylation with alkyl halides often yields mixtures or favors N-alkylation at the ring nitrogen (pyridone pathway).[2][1] To secure the O-alkyl ether (useful for bioisosteres of anisoles), specific conditions are required.[2]

Comparative Methodology
ParameterO-Alkylation (Ether Synthesis)N-Alkylation (Pyridone Synthesis)
Reagent Class Alkyl Halide + Ag(I) salt OR MitsunobuAlkyl Halide + Alkali Base
Key Reagents Ag₂CO₃, Ag₂O, or PPh₃/DIADK₂CO₃, Cs₂CO₃, or NaH
Solvent Toluene, Benzene (Non-polar)DMF, DMSO (Polar Aprotic)
Mechanism Ag⁺ coordinates N, forcing O-attackSₙ2 on Pyridone Nitrogen
Selectivity >95% O-isomer~80:20 N- vs O-isomer
Detailed Protocol: Silver-Mediated O-Alkylation

Target: 4-Alkoxy-5-methylpyridin-2-amine[1]

  • Preparation: In a flame-dried flask under Argon, suspend 2-Amino-5-methylpyridin-4-ol (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Additive: Add Ag₂CO₃ (1.1 equiv).[2][1] Note: Protect from light.[1]

  • Alkylation: Add the Alkyl Iodide (1.2 equiv) dropwise.[2][1]

  • Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC (the O-alkyl product is significantly less polar than the N-alkyl product).[1]

  • Workup: Filter through a Celite pad to remove silver salts.[2][1] Wash the pad with EtOAc.[2][1]

  • Purification: Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Activation & Suzuki-Miyaura Coupling[2]

The 4-OH group is a poor leaving group.[1] To enable C-C bond formation, it must be converted to a chloride or triflate.[2] Direct reaction with POCl₃ can be hazardous due to the exocyclic amine; therefore, a protection-activation strategy is recommended.[1]

Workflow Diagram

ActivationWorkflow Start 2-Amino-5-methylpyridin-4-ol Step1 1. Amine Protection (Ac2O or Boc2O) Start->Step1 Prevents N-phosphorylation Step2 2. Chlorination (POCl3, 90°C) Step1->Step2 Activates C4 Step3 3. Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Step2->Step3 C-C Bond Formation Final 4-Aryl-5-methylpyridin-2-amine Step3->Final Deprotection (if needed)

Figure 2: Step-wise activation of the C4 position for cross-coupling.

Step 1: Chlorination Protocol (Deoxychlorination)

Safety Alert: POCl₃ reacts violently with water.[2][1] Quenching requires extreme caution.[2][1]

  • Protection: Acetylate the starting material (Ac₂O, Pyridine) to yield N-(4-hydroxy-5-methylpyridin-2-yl)acetamide.[1] This prevents polymerization.[2][1]

  • Chlorination:

    • Place protected substrate (1.0 equiv) in a heavy-walled pressure vial.

    • Add POCl₃ (5.0 equiv) neat.

    • Catalyst: Add N,N-Dimethylaniline (1.0 equiv) to accelerate the reaction.[2][1]

    • Heat to 90°C for 2-4 hours. The suspension should become a clear solution.

  • Quench (Critical):

    • Cool reaction to RT.

    • Pour slowly into a beaker of crushed ice/water with vigorous stirring. Maintain temperature <20°C.

    • Neutralize with sat.[2][1] NaHCO₃ to pH 8.[2][1]

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[2][1]

Step 2: Suzuki-Miyaura Coupling

Substrate: 2-Acetamido-4-chloro-5-methylpyridine[1]

  • Solvent System: Degas 1,4-Dioxane/Water (4:1) with nitrogen for 15 mins.

  • Loading: Add Chloro-pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[2][1]·DCM (5 mol%).[2][1] The bidentate ligand is crucial for stability against the pyridine nitrogen.[1]

  • Reaction: Heat at 100°C for 12 hours under inert atmosphere.

  • Purification: Standard aqueous workup followed by column chromatography.[2][1]

Protocol C: Synthesis of Imidazo[1,2-a]pyridines

Condensation with


-haloketones generates the imidazo[1,2-a]pyridine core.[2][1] The 5-methyl group of the pyridine becomes the 6-methyl group of the fused system, providing a handle that blocks metabolism at a typically labile position.
Reaction Scheme

Substrate: 2-Amino-5-methylpyridin-4-ol Reagent: Chloroacetaldehyde (for parent ring) or Phenacyl Bromide (for 2-aryl substituted).[1] Product: 7-Hydroxy-6-methylimidazo[1,2-a]pyridine.[1]

Protocol: Groebke-Blackburn-Bienaymé (Alternative) vs. Condensation

For direct bicyclic formation, standard condensation is preferred due to the free hydroxyl group.[2][1]

  • Dissolution: Dissolve 2-Amino-5-methylpyridin-4-ol (1.0 equiv) in Ethanol (0.2 M).

  • Reagent: Add Chloroacetaldehyde (50% aq. solution, 1.5 equiv) and NaHCO₃ (2.0 equiv).[2]

  • Reflux: Heat to reflux (80°C) for 6-12 hours.

    • Observation: The reaction mixture often turns dark.[1]

  • Workup:

    • Cool to RT. Remove volatiles in vacuo.[2][1]

    • Resuspend in water.[2][1] The product often precipitates due to the amphoteric nature of the 7-OH group.[1]

    • Adjust pH to ~7 to maximize precipitation.[2][1] Filter and wash with cold water/ether.[2][1]

  • Notes: The resulting 7-hydroxy-6-methylimidazo[1,2-a]pyridine is highly fluorescent.[1] The 7-OH can be subsequently triflated (Tf₂O, Pyridine) to allow Suzuki coupling at the 7-position, orthogonal to the 3-position (which can be halogenated with NIS).[2][1]

References

  • Imidazo[1,2-a]pyridine Synthesis: Dhas, A. K., et al. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst."[2] Letters in Applied NanoBioScience, 2021.[2] Link

  • Suzuki Coupling of Chloropyridines: Littke, A. F., & Fu, G. C.[2] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates."[1] Journal of the American Chemical Society, 2000.[2][3] Link[2]

  • Deoxychlorination Protocols: "POCl3 for Dehydration of Alcohols." Chemistry Steps. Link

  • Tautomerism of Hydroxypyridines: "2-Pyridone Tautomerism." Wikipedia/Chemical Data.[2][1] Link[2]

  • Selective Alkylation: Spiteller, P. "N- versus O-Alkylation of 2-Pyridones."[1][4] University of Regensburg.[2][1] (General reference for Ag vs Alkali salt selectivity).

Sources

Halogenation procedures for 2-Amino-5-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Halogenation Strategies for 2-Amino-5-methylpyridin-4-ol

Executive Summary

This application note details the protocols for the regioselective halogenation (chlorination, bromination, and iodination) of 2-Amino-5-methylpyridin-4-ol (also designated as 6-amino-3-methylpyridin-4-ol or 2-amino-5-methylpyridin-4(1H)-one).

Due to the synergistic electron-donating effects of the 2-amino and 4-hydroxyl groups, this scaffold exhibits high reactivity toward electrophilic aromatic substitution (


). The presence of a methyl group at the C5 position blocks the para-position relative to the amine, forcing halogenation to occur exclusively at the C3 position . This guide provides optimized procedures using N-halosuccinimides (NXS) to ensure mono-halogenation while minimizing oxidation byproducts.

Substrate Analysis & Regioselectivity Logic

Understanding the electronic landscape of the substrate is critical for controlling the reaction. The molecule exists in a tautomeric equilibrium between the pyridinol and pyridone forms.

  • 2-Amino Group (

    
    ):  Strong activator, ortho/para director.
    
  • 4-Hydroxyl/Oxo Group (

    
     / 
    
    
    
    ):
    Strong activator, ortho/para director.
  • 5-Methyl Group (

    
    ):  Weak activator, blocks the C5 position.
    

The "Sweet Spot" (C3): The C3 position is located between the amino and hydroxyl groups. It is ortho to both strong activators, creating a site of exceptionally high electron density. Consequently, halogenation at C3 is kinetically favored over the C6 position (which is adjacent to the electron-withdrawing nitrogen and meta to the activators).

Chemo-Physical Properties:

  • Molecular Weight: 138.15 g/mol

  • Solubility: Poor in non-polar solvents (DCM, Hexane); soluble in polar aprotic solvents (DMF, DMSO, NMP) and acidic media.

  • Acidity: Amphoteric; the phenolic proton is acidic (

    
    ), while the pyridine nitrogen/amine can be protonated (
    
    
    
    ).

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the reaction pathway and the directing effects governing regioselectivity.

HalogenationWorkflow Substrate 2-Amino-5-methylpyridin-4-ol (Substrate) Intermediate Sigma Complex (Transition State) Substrate->Intermediate Solvent: DMF Temp: 0-25°C Reagent N-Halosuccinimide (NCS, NBS, or NIS) Reagent->Intermediate Product 2-Amino-3-halo-5-methylpyridin-4-ol (Target) Intermediate->Product -Succinimide Directing Directing Effects: 2-NH2 (Ortho -> C3) 4-OH (Ortho -> C3) 5-Me (Blocks C5) Directing->Intermediate Controls Regioselectivity

Figure 1: Reaction workflow and electronic directing effects ensuring C3 regioselectivity.

Detailed Protocols

Method A: Bromination (Standard Protocol)

Objective: Synthesis of 2-Amino-3-bromo-5-methylpyridin-4-ol. Reagent: N-Bromosuccinimide (NBS).[1] Elemental bromine (


) is generally too harsh and can lead to oxidation of the amine or poly-bromination.
  • Preparation:

    • Charge a reaction vessel with 2-Amino-5-methylpyridin-4-ol (1.0 equiv).

    • Add DMF (Dimethylformamide) or NMP (10 mL per gram of substrate). Stir until fully dissolved.

    • Note: If solubility is an issue, gentle warming to 40°C is permitted, but cool back to 0°C before reagent addition.

  • Reaction:

    • Cool the solution to 0°C (ice bath).

    • Dissolve NBS (1.05 equiv) in a minimal amount of DMF.

    • Add the NBS solution dropwise over 30 minutes. The slow addition prevents local high concentrations that cause over-bromination.

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

  • Monitoring:

    • Monitor by TLC (10% MeOH in DCM) or LCMS. Look for the mass shift of +78/80 Da (

      
      ).
      
  • Workup:

    • Pour the reaction mixture into 5 volumes of ice-cold water .

    • The product typically precipitates as a solid. Stir for 30 minutes.

    • Filter the solid and wash with water (to remove succinimide and DMF) and cold diethyl ether.

    • Dry under vacuum at 45°C.

Method B: Chlorination

Objective: Synthesis of 2-Amino-3-chloro-5-methylpyridin-4-ol. Reagent: N-Chlorosuccinimide (NCS).

  • Preparation:

    • Dissolve 2-Amino-5-methylpyridin-4-ol (1.0 equiv) in DMF (10 vol).

  • Reaction:

    • Add NCS (1.1 equiv) portion-wise at room temperature.

    • Optimization: Chlorination is slower than bromination. If the reaction stalls, heat the mixture to 45–60°C for 4–6 hours.

    • Catalysis: If conversion is poor, adding 5 mol% of acetic acid can catalyze the reaction by activating the NCS.

  • Workup:

    • Dilute with water.[2] If no precipitate forms (due to higher solubility of the chloride), extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over

      
      , and concentrate.
      
Method C: Iodination

Objective: Synthesis of 2-Amino-3-iodo-5-methylpyridin-4-ol. Reagent: N-Iodosuccinimide (NIS).

  • Preparation:

    • Dissolve 2-Amino-5-methylpyridin-4-ol (1.0 equiv) in DMF or Acetonitrile .

  • Reaction:

    • Protect the vessel from light (wrap in aluminum foil) to prevent radical side reactions.

    • Add NIS (1.1 equiv) at 0°C.

    • Stir at room temperature for 3–12 hours.

    • Alternative: If NIS is ineffective, use

      
       (1.0 equiv) and 
      
      
      
      (1.1 equiv) in water/ethanol, but purification is more difficult.
  • Workup:

    • Quench with 10% aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine (indicated by fading of dark color).
      
    • Adjust pH to ~7 if necessary.

    • Filter the precipitate or extract with EtOAc.[3]

Comparative Data & Validation

ParameterChlorinationBrominationIodination
Reagent NCSNBSNIS
Equivalents 1.1 - 1.2 eq1.0 - 1.05 eq1.0 - 1.1 eq
Solvent DMF, AcOHDMF, MeCNDMF, MeCN
Temp 25°C - 60°C0°C - 25°C0°C - 25°C
Time 4 - 12 h2 - 4 h3 - 12 h
Yield (Typical) 65 - 75%80 - 90%70 - 80%
Regioselectivity >95% C3>98% C3>95% C3

Analytical Validation (NMR): To confirm the reaction occurred at C3, compare the


 NMR of the starting material and product.
  • Starting Material: Shows a singlet for the methyl group (~2.0 ppm), a singlet for C3-H (~5.6 ppm), and a singlet for C6-H (~7.2 ppm).

  • Product: The singlet at ~5.6 ppm (C3-H) disappears . The C6-H singlet remains.

References

  • BenchChem. (2025). Synthesis of 2-Amino-5-bromo-4-methylpyridine. (Provides analogous NBS/DMF protocols for aminopyridines).

  • ResearchGate. (2025). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (Confirms reactivity order: Amino > Hydroxy and regioselectivity at C3).

  • International Journal of Simulation Systems, Science & Technology. (2025). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (Demonstrates stepwise halogenation at C3 and C5).

  • PubChem. (2025). 2-Chloro-5-methylpyridin-4-ol Compound Summary.

Sources

Application Note: Functionalization of the C4-Hydroxyl Group in 2-Amino-5-methylpyridin-4-ol

[1]

Abstract

The scaffold 2-amino-5-methylpyridin-4-ol (also referred to as 2-amino-5-methyl-4-pyridone) represents a privileged pharmacophore in kinase inhibitor discovery and heterocyclic chemistry.[1] Its unique substitution pattern—featuring an electron-donating amino group at C2, a steric methyl handle at C5, and a reactive hydroxyl/carbonyl center at C4—offers versatile synthetic utility but presents significant chemoselectivity challenges.[1] This guide details high-fidelity protocols for functionalizing the C4-hydroxyl group, specifically focusing on activation via halogenation (C4-Cl) , sulfonylation (C4-OTf) , and direct O-alkylation .[1] Emphasis is placed on managing the ambident nucleophilicity of the pyridone ring and the necessity of protecting group strategies to ensure regiochemical integrity.

Introduction & Strategic Analysis

The Substrate: Tautomerism and Reactivity

The molecule exists in a tautomeric equilibrium between the pyridin-4-ol (A) and pyridin-4-one (B) forms.[1] While the "ol" form is aromatic, the "one" form is often thermodynamically favored in solution. Furthermore, the exocyclic C2-amine introduces a secondary equilibrium (amino vs. imino), though the amino form predominates.

  • Nucleophilic Competition: The substrate presents three nucleophilic sites: the ring nitrogen (N1), the exocyclic amine (N2), and the C4-oxygen.

  • Steric Environment: The C5-methyl group is ortho to the C4-hydroxyl.[1] This steric bulk retards nucleophilic attack at C4, requiring optimized reaction temperatures and activated electrophiles.

Decision Matrix: To Protect or Not to Protect?

Direct functionalization of the unprotected scaffold is possible but prone to N-alkylation or polymerization.

  • Recommendation: For high-value intermediates (mg to g scale), protection of the C2-amine (e.g., Boc, Pivaloyl) is strongly advised. This eliminates N2-nucleophilicity and sterically shields the N1 position, driving selectivity toward the C4-oxygen.[1]

Visualizing the Reaction Landscape

The following diagram outlines the critical pathways for C4 functionalization, highlighting the divergence between direct activation and protection-first strategies.

GStart2-Amino-5-methylpyridin-4-olProtectStep 1: N-Protection(Boc/Piv)Start->ProtectBoc2O or PivCl(Rec. for MedChem)DirectClDirect Chlorination(High Temp/Pressure)Start->DirectClPOCl3, 140°C(Industrial Route)ProtectedIntN-Protected IntermediateProtect->ProtectedIntActivationOTfC4-Sulfonylation(Tf2O/PhNTf2)ProtectedInt->ActivationOTfTf2O, Pyridine(Precursor for Couplings)ActivationClC4-Chlorination(POCl3)ProtectedInt->ActivationClPOCl3, 80°COAlkylationMitsunobu / Ag-Alkylation(C4-OR)ProtectedInt->OAlkylationR-OH (DIAD/PPh3)or R-X (Ag2CO3)Suzuki/Buchwald\nCouplingsSuzuki/BuchwaldCouplingsActivationOTf->Suzuki/Buchwald\nCouplingsSNAr / CouplingsSNAr / CouplingsActivationCl->SNAr / Couplings

Figure 1: Strategic workflow for the functionalization of 2-amino-5-methylpyridin-4-ol.[1] The "Protected Route" (top/right branches) offers higher chemoselectivity for complex synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of the C4-Chloro Derivative (via POCl₃)

Target: Conversion of C4-OH to C4-Cl for subsequent SNAr or Pd-catalyzed coupling.[1]

Context: Direct chlorination of amino-pyridines with POCl₃ can lead to tars due to the nucleophilicity of the amine. However, for this specific scaffold, the 5-methyl group provides some stability. We present the Protected Route (High Purity) and the Direct Route (Scalable).

Method A1: Chlorination of N-Boc Protected Substrate (Recommended)[1]
  • Protection: Suspend 2-amino-5-methylpyridin-4-ol (1.0 eq) in DCM. Add Et₃N (2.5 eq) and DMAP (0.1 eq). Add Boc₂O (1.1 eq) at 0°C. Stir at RT for 16h. Wash with water, dry, and concentrate to obtain the N-Boc intermediate.

  • Chlorination:

    • Dissolve N-Boc-2-amino-5-methylpyridin-4-ol (1.0 mmol) in anhydrous acetonitrile (MeCN) or Toluene.

    • Add POCl₃ (1.5 eq) dropwise at 0°C.

    • Note: Add a base like N,N-Diethylaniline (1.0 eq) to scavenge HCl and prevent Boc cleavage, although some Boc loss may occur (re-protection may be needed). Alternatively, use SOCl₂/DMF (Vilsmeier conditions) which is milder.

    • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS.[1]

    • Quench: Cool to 0°C. Pour onto ice-water saturated with NaHCO₃. Extract with EtOAc.[1]

Method A2: Direct Chlorination (Industrial/Scale-Up)

Ref: Adapted from procedures for 2,4-dihydroxypyrimidines [1].[1]

  • Place 2-amino-5-methylpyridin-4-ol (1.0 eq) in a pressure-rated vessel.

  • Add POCl₃ (5.0 eq) neat.

  • Seal and heat to 130–140°C for 2–4 hours. Caution: High pressure generation.

  • Workup: Cool to RT. Pour slowly into crushed ice (exothermic!). Neutralize to pH 8–9 with aqueous NH₄OH or Na₂CO₃. The product, 4-chloro-5-methylpyridin-2-amine, often precipitates.[1] Filter and wash with cold water.[2][3]

Protocol B: C4-O-Sulfonylation (Synthesis of Triflate)

Target: Activation for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Critical Note: You must protect the C2-amine before using Triflic Anhydride (Tf₂O), as it will rapidly sulfonylate the amine.

  • Reagents: N-Boc-2-amino-5-methylpyridin-4-ol (1.0 eq), Pyridine (3.0 eq), Triflic Anhydride (Tf₂O, 1.2 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve the N-Boc substrate in anhydrous DCM under Argon.[1] Cool to -78°C .[1]

    • Add Pyridine.[1][4][5][6]

    • Add Tf₂O dropwise over 20 minutes. The low temperature prevents kinetic N-sulfonylation of the ring nitrogen.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1]

    • Purification: Flash chromatography on silica (Hexane/EtOAc). The triflate is prone to hydrolysis; store under Argon at -20°C.[1]

Protocol C: Direct O-Alkylation (Ether Synthesis)

Target: Creating C4-O-Aryl or Alkyl ethers.[1]

The challenge here is N- vs O-alkylation.[1][7] The "Hard/Soft Acid-Base" (HSAB) principle guides us: Silver salts favor O-alkylation.[1]

Method C1: Silver-Mediated Alkylation (High O-Selectivity)

Ref: General reactivity of pyridinols [2].[1]

  • Reagents: Substrate (1.0 eq), Alkyl Halide (R-X, 1.2 eq), Ag₂CO₃ (1.5 eq), Toluene or Benzene.

  • Procedure:

    • Suspend substrate and Ag₂CO₃ in Toluene.

    • Add Alkyl Halide (e.g., Benzyl bromide, MeI).[8]

    • Heat to reflux in the dark (wrap flask in foil).

    • Mechanism: The silver ion coordinates the halide, creating a "hard" carbocation character that prefers the "hard" oxygen nucleophile of the pyridone.

    • Workup: Filter through Celite to remove silver salts. Concentrate filtrate.[1]

Method C2: Mitsunobu Reaction

Ref: Effective for hindered alcohols.[1]

  • Reagents: N-Boc-substrate (1.0 eq), Alcohol (R-OH, 1.5 eq), PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq), THF.

  • Procedure:

    • Dissolve substrate, alcohol, and PPh₃ in anhydrous THF. Cool to 0°C.[3]

    • Add DIAD dropwise.[1]

    • Stir at RT for 12–24h.[1]

    • Outcome: Mitsunobu conditions generally favor O-alkylation over N-alkylation for 2-pyridones/4-pyridones.[1]

Summary of Conditions & Selectivity

TransformationReagentsKey AdditiveSelectivity (O vs N)Notes
Chlorination POCl₃N,N-DiethylanilineN/A (Substitution)Protect NH₂ to avoid tars.[1]
O-Alkylation R-XAg₂CO₃ >95% O-selective "Silver Effect" is crucial.[1]
O-Alkylation R-XK₂CO₃/DMF~60% N-selectiveFavors N-alkylation (avoid).[1]
O-Alkylation R-OHDIAD/PPh₃High O-selective Best for complex alcohols.[1]
Triflation Tf₂OPyridineChemoselective ORequires N-Protection.[1]

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Source: National Institutes of Health (NIH) / PMC.[4] Description: Describes the use of POCl3 in sealed reactors for high-yield chlorination of hydroxy-heterocycles. URL:[Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). Description: Detailed analysis of conditions favoring N- vs O-alkylation in pyridone systems, highlighting the role of counter-ions (Ag vs K). URL:[Link]

  • Selective O-Alkylation of 2-Pyridones. Source: Journal of Organic Chemistry (ACS). Description: Discusses Mitsunobu and base-free strategies for selective functionalization. URL:[Link]

  • Synthesis of 4-amino-5-methyl-1H-pyridin-2-one. Source: Google Patents (Bayer Pharma AG). Description: Industrial routes for synthesizing the core scaffold and its chloro-precursors.[1] URL:

Troubleshooting & Optimization

Preventing oxidation and degradation of 2-Amino-5-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-methylpyridin-4-ol

A Senior Application Scientist's Guide to Preventing Oxidation and Degradation

Welcome to the technical support center for 2-Amino-5-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who work with this valuable but sensitive heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to handle this molecule effectively, ensuring the integrity and reproducibility of your experiments. 2-Amino-5-methylpyridin-4-ol, with its electron-rich aminopyridinol structure, is highly susceptible to oxidative degradation. This guide provides proactive strategies and troubleshooting solutions to maintain its stability.

Section 1: Understanding the Instability of 2-Amino-5-methylpyridin-4-ol

This section addresses the fundamental chemical properties that contribute to the compound's reactivity.

Q1: What makes 2-Amino-5-methylpyridin-4-ol so unstable?

A1: The instability is rooted in its molecular structure. The compound is a substituted pyridinol, which can be considered a heterocyclic analog of an aminophenol. Aminophenol derivatives are well-known for their susceptibility to oxidation. The electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups increase the electron density of the pyridine ring, making it highly susceptible to attack by oxidizing agents, most notably atmospheric oxygen. This can lead to the formation of highly colored, quinone-imine-like species.

Q2: My solid 2-Amino-5-methylpyridin-4-ol has changed color from off-white to tan/brown. What does this indicate?

A2: A visible color change in the solid state is a primary indicator of degradation. The pure compound should be a white to off-white or light brown solid.[1] Exposure to air, light, or moisture can initiate oxidation, even in the solid form, leading to the formation of colored impurities.[2] This color change signifies a drop in purity and indicates that the material may no longer be suitable for sensitive downstream applications without re-purification.

Q3: What is the likely chemical pathway for this degradation?

A3: The degradation is primarily an oxidation process. The 2-amino and 4-hydroxyl groups facilitate a facile oxidation to form a pyridinone-imine or a related quinone-imine type structure. These resulting conjugated systems are strong chromophores, which explains the intense color development (yellow, brown, to black) upon degradation. The process is often catalyzed by trace metal ions and can be accelerated by light and elevated temperatures.

OxidationPathway cluster_0 Degradation of 2-Amino-5-methylpyridin-4-ol Molecule 2-Amino-5-methylpyridin-4-ol (Stable, Colorless/White) Oxidized Oxidized Intermediates (e.g., Pyridinone-imine) (Unstable, Highly Colored) Molecule->Oxidized [O] (Air, Light, Metal Ions) Degradants Polymeric Degradants (Insoluble, Dark Color) Oxidized->Degradants Further Reactions

Caption: Proposed oxidative degradation pathway.

Section 2: Proactive Prevention: Handling and Storage Protocols

Proper handling and storage are the most critical factors in preventing degradation.

Q4: What are the definitive storage conditions for 2-Amino-5-methylpyridin-4-ol?

A4: To maximize shelf-life and maintain purity, the compound must be protected from all sources of oxidation. The following conditions are recommended, based on best practices for air-sensitive reagents.[2][3]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.
Light Amber Vial / Protect from LightPrevents photo-oxidation, which can generate radical species and accelerate degradation.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and moisture-catalyzed degradation pathways.[2]

Q5: How should I handle the solid compound when weighing it for an experiment?

A5: Avoid weighing the compound in the open air for extended periods. For maximum integrity, all manipulations should be performed under an inert atmosphere, such as in a glove box.[3] If a glove box is unavailable, use a nitrogen-flushed bag or weigh the compound quickly and immediately place it into a vessel that can be purged with inert gas. The goal is to minimize the duration of its exposure to air.

Q6: I need to make a solution. Which solvents are recommended and which should I avoid?

A6: Solvent choice is critical. The solvent must be deoxygenated and free of peroxides.

Solvent ClassRecommendedTo AvoidRationale for Avoidance
Aprotic Anhydrous, Degassed DMF, DMSO, AcetonitrileChlorinated solvents (e.g., DCM, Chloroform)Can contain acidic impurities (HCl) that may catalyze degradation.
Protic Degassed, Anhydrous Ethanol, MethanolWater (unless buffered and used immediately)Water can contain dissolved oxygen and facilitate proton transfer steps in oxidation.
Ethers Anhydrous, Peroxide-Free THF, DioxaneAny ether that has not been tested for peroxidesPeroxides are potent oxidizing agents that will rapidly degrade the compound.

Expert Tip: Always use solvents from a freshly opened bottle or from a solvent purification system. Sparging the solvent with argon or nitrogen for 15-30 minutes before use is a highly effective way to remove dissolved oxygen.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Q7: My solution of 2-Amino-5-methylpyridin-4-ol turned dark brown within minutes of preparation. What happened?

A7: This rapid color change is a classic sign of severe oxidation. The most likely causes are:

  • Oxygen Exposure: The solvent was not adequately degassed, or the solution was prepared in the presence of air.

  • Solvent Impurities: The solvent contained peroxides or other oxidizing impurities.

  • Contamination: The glassware or stir bar had trace metal contaminants (e.g., iron, copper) that catalyzed the oxidation. Pro-oxidant activity of similar compounds is known to be copper-dependent.[4]

Solution: The material is likely fully degraded and should be discarded. To prevent recurrence, prepare a fresh solution strictly following the protocols for handling air-sensitive compounds, including using degassed solvents and acid-washed glassware.[5][6]

Q8: I ran an HPLC of my stock solution and see several new, small peaks that weren't there when I first made it. Are these degradants?

A8: Yes, the appearance of new peaks, especially those that grow over time, is indicative of degradation. A stability-indicating method, such as reverse-phase HPLC with UV detection, is an excellent way to monitor the purity of your compound.[7][8] Degradation products will typically have different retention times than the parent compound.

TroubleshootingWorkflow Start Problem Observed: Unexpected Results or Color Change CheckPurity Check Purity of Starting Material (e.g., HPLC, LC-MS) Start->CheckPurity PurityOK Purity >95%? CheckPurity->PurityOK Degraded Material is Degraded. Source new or purify. PurityOK->Degraded No ReviewHandling Review Handling Procedures. Inert atmosphere? Degassed solvents? PurityOK->ReviewHandling Yes HandlingOK Procedures Correct? ReviewHandling->HandlingOK ImplementChanges Implement Strict Air-Sensitive Protocols. Use fresh, degassed solvents. HandlingOK->ImplementChanges No InvestigateOther Problem Persists. Investigate other reaction parameters (reagents, pH, temp). HandlingOK->InvestigateOther Yes Success Problem Resolved. ImplementChanges->Success

Caption: Troubleshooting workflow for degradation issues.

Section 4: Key Experimental Protocols

These self-validating protocols are designed to ensure the integrity of your material.

Protocol 1: Preparation of a Stock Solution under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware (e.g., vial, flask) and stir bars are thoroughly cleaned, oven-dried, and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the glassware and purge with a gentle stream of argon or nitrogen for 5-10 minutes using a Schlenk line or a similar setup.[9]

  • Solvent Degassing: Take the required volume of anhydrous solvent and degas it by sparging with argon for at least 20 minutes.

  • Weighing: In a glove box or under a positive flow of inert gas, weigh the required amount of 2-Amino-5-methylpyridin-4-ol directly into the reaction vessel.

  • Dissolution: Using a gas-tight syringe, transfer the degassed solvent into the vessel containing the solid compound.[6] Seal the vessel immediately under the inert atmosphere (e.g., with a Suba-Seal or Sure/Seal™ cap).

  • Validation Check: Gently swirl or stir the mixture to dissolve. The resulting solution should be clear and colorless (or very pale yellow). Any rapid formation of a darker color indicates an issue with the inert atmosphere or solvent purity.

  • Storage: If storing the solution, wrap the vial in aluminum foil to protect it from light and store it at 2-8 °C. Use within a limited timeframe, re-analyzing purity if stored for more than 24-48 hours.

Protocol 2: Monitoring Stability by HPLC-UV

  • System Preparation: Use a standard C18 reverse-phase column. The mobile phase can be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

  • Sample Preparation: Dilute a small aliquot of your stock solution in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Use a UV detector set to a wavelength where the compound has a strong absorbance (e.g., determined by a UV scan, likely around 250-280 nm).[10]

  • Interpretation: A pure sample will show a single major peak. The appearance of new peaks over time, particularly with a concurrent decrease in the area of the main peak, confirms degradation. This method is crucial for forced degradation studies to understand stability under various stress conditions.[11]

Section 5: Frequently Asked Questions (FAQs)

Q9: Can I add an antioxidant to my solution to improve stability?

A9: Yes, this can be an effective strategy, particularly for solutions that will be handled for several hours. However, the antioxidant must not interfere with your subsequent reactions.

AntioxidantTypical ConcentrationNotes
Butylated hydroxytoluene (BHT) 0.01 - 0.1% (w/v)A common radical scavenger, suitable for organic solvents.
Ascorbic Acid (Vitamin C) 1-5 mMEffective in aqueous or protic solutions, but can act as a pro-oxidant in the presence of metal ions.
Sodium Sulfite / Metabisulfite 1-10 mMStrong reducing agents, suitable for aqueous systems. Ensure they are compatible with your chemistry.

Q10: What is the effect of pH on the stability of 2-Amino-5-methylpyridin-4-ol in aqueous solutions?

A10: The stability is highly pH-dependent. Under acidic conditions (pH < 4), the amino group will be protonated, which can slightly reduce its electron-donating ability and may offer some protection against oxidation. Conversely, under basic conditions (pH > 8), the hydroxyl group will be deprotonated to a phenoxide-like species, which is extremely electron-rich and exceptionally sensitive to oxidation. Therefore, neutral to slightly acidic conditions are generally preferred for stability in aqueous media.

Q11: How should I purify the compound if it has started to degrade?

A11: If degradation is minor (slight color change), purification may be possible. Recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone) under an inert atmosphere can be effective.[12] Column chromatography on silica gel can also be used, but it's critical to use degassed solvents and work quickly to minimize on-column degradation. The purity of fractions should be confirmed immediately by HPLC or TLC.

References

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Available at: [Link]

  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

  • Tu, Z., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Available at: [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Available at: [Link]

  • Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Available at: [Link]

  • ResearchGate. (n.d.). An amino–imino resonance study of 2-amino-4-methylpyridinium nitrate and 2-amino-5-methylpyridinium nitrate. Available at: [Link]

  • Meck, C., et al. (2013). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. Available at: [Link]

  • Zenodo. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Available at: [Link]

  • PubMed. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Available at: [Link]

  • PubMed. (2010). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Available at: [Link]

  • MDPI. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Available at: [Link]

  • ResearchGate. (n.d.). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Available at: [Link]

  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • ResearchGate. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ACS Publications. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available at: [Link]

  • Vietnam Journals Online. (2018). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Available at: [Link]

  • ResearchGate. (2024). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • MDPI. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Available at: [Link]

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Available at: [Link]

  • PubMed Central. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for organic chemists and process engineers working with 2-Amino-5-methylpyridin-4-ol (also referred to as 2-amino-5-methylpyridin-4(1H)-one).

This compound exhibits pyridone-hydroxypyridine tautomerism , a critical property that dictates its solubility and purification strategy. The "4-one" (pyridone) form predominates in the solid state and polar solvents, rendering it high-melting and sparingly soluble in standard organic solvents like dichloromethane or diethyl ether.

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, identify the nature of the contamination.

SymptomLikely ImpurityDiagnostic CheckRecommended Protocol
Red/Brown Color Oxidative oligomers (Azopyridines / Quinones)Visual inspection; color persists after simple wash.Protocol B (Scavenging)
Low Melting Point (< 200°C)Regioisomers (e.g., 6-methyl isomer) or Starting Material1H NMR (Look for symmetry changes or extra methyl peaks).Protocol C (Recrystallization)
Ash/Residue Inorganic Salts (NaBr, NaCl)Ignition residue test; Flame test.Protocol A (Isoelectric Precipitation)
Sticky/Oiling Out Residual Solvents / Mixed Tautomers1H NMR (Solvent peaks); TGA (Weight loss).Protocol A + Azeotropic Drying

Core Purification Protocols

Protocol A: The Acid-Base Swing (Primary Purification)

Best for: Removing non-basic organic impurities and inorganic salts.

Mechanism: This molecule is amphoteric. It dissolves in acid (protonating the amine/pyridine nitrogen) and strong base (deprotonating the hydroxyl). We utilize the Isoelectric Point (pI) for selective precipitation.

Step-by-Step:

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 5-8 volumes). Stir until fully dissolved. The pH should be < 2.

    • Checkpoint: If solids remain, filter them off. These are likely non-basic impurities.

  • Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (2x).

    • Why? The protonated product stays in water. Non-polar by-products (unreacted starting materials) move to the EtOAc.

  • Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 2M NaOH or saturated NaHCO₃ dropwise.

  • Target pH: Adjust pH to 6.5 – 7.5 .

    • Critical: Do not overshoot to pH > 10, or the compound will re-dissolve as the phenolate anion.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the cake with cold water (removes NaCl/NaBr salts) followed by cold isopropanol (displaces water).

Protocol B: Oxidative Decolorization

Best for: Removing stubborn red/brown "pyridine tar" impurities.

Mechanism: Aminopyridines oxidize to form colored diazo-linked species. Activated carbon adsorbs these planar, conjugated systems. Sodium dithionite reduces colored quinoid impurities to colorless species.[1]

Step-by-Step:

  • Perform Step 1 of Protocol A (Dissolve in acid).

  • Add Activated Carbon (10-20 wt% relative to crude mass).

  • Optional: Add Sodium Dithionite (5 wt%) if the color is deep red/rust.

  • Heat the mixture to 50°C for 30 minutes.

  • Hot Filtration: Filter through a Celite (diatomaceous earth) pad while warm to remove the carbon.

  • Proceed to Step 3 of Protocol A (Precipitation).

Protocol C: Recrystallization (Polymorph Control)

Best for: Final polishing and removing regioisomers.

Solvent System: Water : Ethanol (1:1 to 1:3 ratio). Note: Pure organics (EtOAc, DCM) are poor solvents due to the high lattice energy of the pyridone form.

  • Suspend crude solid in Water (5 volumes). Heat to 90°C.

  • Add Ethanol dropwise until dissolution is complete.

  • Refinement: If a clear solution is not obtained by 15 volumes, perform a hot filtration to remove insoluble polymers.

  • Slow Cooling: Allow the solution to cool to room temperature over 2 hours, then refrigerate at 4°C. Rapid cooling traps impurities.

  • Harvest: Filter crystals. Dry in a vacuum oven at 60°C over P₂O₅ to remove bound water.

Visual Troubleshooting Guides

Figure 1: Purification Decision Logic

This flowchart guides you through the selection of the correct purification method based on crude material characteristics.

PurificationLogic Start Crude 2-Amino-5-methylpyridin-4-ol CheckColor Is the solid Red/Brown? Start->CheckColor CheckSalt Is Ash/Salt content high? CheckColor->CheckSalt No ActionCarbon Protocol B: Acid Dissolution + Carbon/Dithionite CheckColor->ActionCarbon Yes (Oxidation) CheckPurity Is Purity > 95%? CheckSalt->CheckPurity No ActionAcidBase Protocol A: Acid-Base Swing (pH 7) CheckSalt->ActionAcidBase Yes (Inorganics) ActionRecrys Protocol C: Recrystallization (H2O/EtOH) CheckPurity->ActionRecrys No (Isomers present) Final Pure Product (White/Off-white Solid) CheckPurity->Final Yes ActionCarbon->CheckSalt Filtrate ActionAcidBase->CheckPurity ActionRecrys->Final

Caption: Decision tree for selecting purification protocols based on impurity profile.

Figure 2: The Acid-Base Swing Mechanism

Understanding the species present at different pH levels is crucial for yield.

AcidBaseSwing cluster_impurities Impurity Fate Acid pH < 2 (Cationic Form) Soluble in Water Neutral pH 6.5 - 7.5 (Neutral Zwitterion) INSOLUBLE (Precipitates) Acid->Neutral Add NaOH (Deprotonate NH3+) OrgImp Non-Basic Organics (Extract into EtOAc at pH < 2) Acid->OrgImp Base pH > 10 (Anionic Phenolate) Soluble in Water Neutral->Base Add Excess NaOH (Deprotonate OH) SaltImp Inorganic Salts (Stay in Mother Liquor at pH 7) Neutral->SaltImp Base->Neutral Add HCl

Caption: Solubility profile of 2-Amino-5-methylpyridin-4-ol across the pH scale.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red upon air drying? A: Aminopyridines are electron-rich and prone to air oxidation.

  • Fix: Always dry under vacuum or in an inert atmosphere (N₂). If the solid is already colored, use Protocol B (Dithionite wash) to reduce the colored quinoid species back to the colorless amine.

Q: I added NaOH to precipitate the product, but the solution stayed clear. What happened? A: You likely overshot the pH. At pH > 10, the phenolic proton (pKa ~9.5) is removed, forming the water-soluble sodium salt.

  • Fix: Back-titrate with dilute HCl to pH 7.0 to induce precipitation.

Q: Can I use Dichloromethane (DCM) for recrystallization? A: No. The compound exists primarily as the pyridone tautomer in the solid state, which has strong intermolecular hydrogen bonding (dimerization). It is virtually insoluble in non-polar solvents like DCM or Hexane. Use protic solvents (Water, Methanol, Ethanol) or dipolar aprotic solvents (DMSO, DMF) if necessary.

Q: How do I remove the 6-methyl isomer? A: The 6-methyl isomer disrupts the crystal lattice differently than the 5-methyl target. Protocol C (Slow cooling from Water/Ethanol) is most effective here. The 5-methyl isomer (more linear/symmetrical packing) typically crystallizes out first, leaving the 6-methyl isomer in the mother liquor.

References

  • ChemicalBook. (2024). 2-Amino-5-methylpyridine Properties and Synthesis.

  • Biotage. (2023). How can I remove color from my reaction product? (General aminopyridine purification strategies).

  • Organic Syntheses. (2010). Synthesis of 2-Hydroxy-5-methylpyridine (Tautomeric analog).[2] Organic Syntheses, Coll. Vol. 11, p. 143.

  • National Institutes of Health (PubChem). (2024). 2-Amino-4-methylpyridine Compound Summary. (Structural and property data).[2][3][4][5][6][7][8][9][10]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.[11] (Acid-base workup methodology).[12]

Sources

Technical Support Center: Purification of 2-Amino-5-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing recrystallization solvents for 2-Amino-5-methylpyridin-4-ol Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Current Status: Operational Ticket ID: REC-AMP-004 Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out

Executive Summary & Chemical Profile[2][3]

Compound: 2-Amino-5-methylpyridin-4-ol (CAS: 95306-64-2 / 1603-41-4 derivatives) Key Challenge: This molecule exhibits significant prototropic tautomerism . While often drawn as the pyridin-4-ol (aromatic enol), in solution and solid-state, it predominantly exists as the 2-amino-5-methylpyridin-4(1H)-one (pyridone) tautomer.[1]

Implication for Purification: The pyridone form possesses high polarity and extensive hydrogen-bonding networks (dimerization), rendering it insoluble in non-polar solvents (Hexanes, Ether) and sparingly soluble in moderately polar solvents (DCM, pure EtOAc).[1] Successful recrystallization requires disrupting these intermolecular H-bonds using polar protic solvents or pH-controlled precipitation .

Solvent Selection Matrix

The following table summarizes solvent performance based on thermodynamic solubility and impurity rejection profiles.

Solvent SystemSuitabilityMechanism of ActionRecommended Use Case
Water (Deionized) Excellent High dielectric constant stabilizes the zwitterionic/pyridone form.[1] Steep solubility curve vs. temperature.Primary Recrystallization. Best for removing inorganic salts and non-polar organic byproducts.
Water : Ethanol (9:1 to 5:1) Good Ethanol disrupts water structure, slightly lowering the boiling point and improving drying time.[1]Polishing Step. Use if the pure water cake is difficult to dry or if "oiling out" occurs in pure water.
Acetic Acid (Dilute) Specific Protonates the amino group (

), drastically increasing solubility.[1]
Purification Swing. Dissolve in acid, filter insolubles, then precipitate with base (see Protocol A).[1]
Methanol ModerateGood solubility but flat temperature curve. High risk of yield loss in mother liquor.Not recommended for crystallization; useful for transferring the compound between vessels.
Ethyl Acetate / Hexane Poor Compound is largely insoluble.Anti-Solvent Washing. Use only to wash the filter cake to remove non-polar surface impurities.

Decision Tree & Workflow

The following logic flow illustrates the optimal purification strategy based on the state of your crude material.

RecrystallizationLogic Start Start: Crude 2-Amino-5-methylpyridin-4-ol CheckPurity Check Purity (HPLC/LCMS) Start->CheckPurity DecisionHigh Purity > 95%? CheckPurity->DecisionHigh RouteA Route A: Thermal Recrystallization (Solvent: Water) DecisionHigh->RouteA Yes RouteB Route B: Acid-Base Swing (Solvent: HCl -> NaOH) DecisionHigh->RouteB No (High Impurities) StepA1 Reflux in Water (95°C) RouteA->StepA1 StepB1 Dissolve in 1N HCl (pH 2-3) RouteB->StepB1 StepA2 Hot Filtration (Remove Insolubles) StepA1->StepA2 StepA3 Slow Cool to 4°C StepA2->StepA3 Final Final Product: White/Off-White Solid StepA3->Final StepB2 Wash with EtOAc (Remove Organics) StepB1->StepB2 StepB3 Adjust to pH 8-9 (Precipitate) StepB2->StepB3 StepB3->Final

Figure 1: Decision matrix for selecting between thermal recrystallization (Route A) and acid-base chemical purification (Route B) based on initial purity.

Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out (forming a second liquid phase) instead of crystallizing."

Diagnosis: This is common with pyridones in water/alcohol mixtures. The solution enters a "metastable zone" where liquid-liquid phase separation is energetically favored over solid nucleation. Corrective Actions:

  • Reduce Co-solvent: If using EtOH/Water, increase the water fraction. Alcohol lowers the interfacial tension, promoting oiling.

  • Seeding: Add seed crystals at

    
     (just above the temperature where the oil appears). This provides a template for the solid phase, bypassing the liquid-liquid separation.
    
  • Slower Cooling: Rapid cooling traps impurities that depress the melting point, causing the product to melt out of solution. Ramp down at

    
    .
    
Issue 2: "The product turns brown/grey during heating."

Diagnosis: The 2-amino group is susceptible to oxidation, forming diazo-tars or quinone-like species, especially at high temperatures in alkaline or neutral water. Corrective Actions:

  • Inert Atmosphere: Perform the dissolution and reflux steps under a Nitrogen or Argon blanket.

  • Activated Carbon: Add 5% w/w activated charcoal (e.g., Norit) during the hot dissolution step (Route A).[1] Stir for 15 minutes, then filter hot through Celite. This effectively removes oxidized color bodies.[1]

  • Acid Stabilization: If using Route A, adding a trace of acetic acid (0.1%) can stabilize the amine during heating, though this may slightly reduce yield.[1]

Issue 3: "Low yield after filtration."

Diagnosis: The compound is amphoteric. If the pH of the mother liquor deviates from the Isoelectric Point (pI) , solubility increases drastically.[1] Corrective Actions:

  • Check pH: The minimum solubility is typically near pH 7.5–8.5. If the solution is too acidic (pH < 6) or too basic (pH > 10), the compound forms soluble salts (pyridinium or pyridinate).[1]

  • Salting Out: Add NaCl (brine) to the mother liquor to leverage the common ion effect and reduce the solubility of the organic neutral species.

Detailed Experimental Protocols

Protocol A: Acid-Base Purification (For Crude Material < 90% Purity)

Use this method to remove non-polar organic impurities and inorganic salts.[1]

  • Dissolution: Suspend crude 2-amino-5-methylpyridin-4-ol (10 g) in 1N HCl (40 mL) . Stir until fully dissolved. The pH should be approximately 2–3.

  • Extraction: Wash the aqueous acidic solution with Ethyl Acetate (2 x 20 mL) . Discard the organic (top) layer. Why? This removes non-basic organic impurities.[1]

  • Precipitation: Cool the aqueous phase to 10°C. Slowly add saturated Sodium Bicarbonate (

    
    )  or 2N NaOH dropwise with vigorous stirring.
    
  • Endpoint: Continue addition until pH reaches 8–9 . A thick white precipitate will form.

  • Isolation: Stir for 30 minutes at 0–5°C. Filter via vacuum. Wash the cake with ice-cold water (10 mL).

Protocol B: Thermal Recrystallization (For Polishing > 95% Purity)

Use this method to improve crystal habit and remove trace color.[1]

  • Slurry: Suspend the solid in Deionized Water (10 mL/g) .

  • Reflux: Heat to 95–100°C. If the solution is not clear, add water in 1 mL increments.

    • Optional: Add activated carbon (5 wt%) and stir for 10 mins.

  • Hot Filtration: Filter rapidly through a pre-heated funnel (or Celite pad) to remove carbon/dust.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours. Then cool to 4°C for 1 hour.

  • Drying: Filter the crystals. Dry in a vacuum oven at 50°C for 12 hours.

    • Note: Pyridones form stable hydrates.[1] Ensure Karl Fischer titration confirms water content meets specifications (typically <0.5% unless a hydrate is desired).[1]

References

  • BenchChem. 4-Amino-5-methylpyridin-2-ol Synthesis and Protocols. (2024). Retrieved from .

  • Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine (CN107011254B).[1] (2020). Retrieved from .

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. (2024). Retrieved from .

  • PubChem. 2-Amino-5-methylpyridine Compound Summary. (2025).[1][2] Retrieved from .[1]

Sources

Overcoming steric hindrance in 2-Amino-5-methylpyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-5ME-OH-001 Subject: Overcoming Steric & Electronic Barriers in 2-Amino-5-methylpyridin-4-ol

🟢 System Overview & Tautomeric Landscape

Welcome to the technical support hub for 2-amino-5-methylpyridin-4-ol . This substrate presents a "perfect storm" of synthetic challenges:

  • Ambident Nucleophilicity: The molecule possesses three nucleophilic sites: the exocyclic amine (

    
    ), the ring nitrogen (
    
    
    
    ), and the oxygen (
    
    
    ).
  • Steric Blockade: The 5-methyl group exerts significant steric pressure on the 4-position, hindering both activation (e.g., triflylation/chlorination) and nucleophilic attack.

  • Tautomeric Equilibrium: In solution, this molecule exists in a dynamic equilibrium between the 4-hydroxypyridine (A) and 4-pyridone (B) forms.

Tautomer Visualization

The following diagram illustrates the equilibrium and how solvent choice dictates the reactive species.

Tautomerism Hydroxy 4-Hydroxypyridine Form (Aromatic, Non-polar favored) Pyridone 4-Pyridone Form (Polar/H-bond favored) Hydroxy->Pyridone Polar Solvents (H2O, MeOH, DMF) Pyridone->Hydroxy Non-polar Solvents (Toluene, DCM, Gas Phase) Substrate 2-Amino-5-methylpyridin-4-ol Substrate->Hydroxy Substrate->Pyridone

Caption: Solvent-dependent tautomeric equilibrium. Polar solvents stabilize the pyridone form via hydrogen bonding, while non-polar solvents favor the aromatic hydroxypyridine form.

🛠 Module 1: Regioselective Alkylation (O- vs N-Alkylation)

User Issue: "I am trying to O-alkylate the 4-position, but I keep getting N-alkylation at the ring nitrogen (pyridone N-alkylation)."

Root Cause Analysis

The 5-methyl group sterically crowds the oxygen, making it a poorer nucleophile compared to the ring nitrogen. Under standard basic conditions (


 or 

), the thermodynamic product is often the N-alkylated pyridone due to the strength of the amide-like resonance.
The Solution: The "Silver Effect"

To force O-alkylation despite the steric hindrance of the 5-methyl group, you must decouple the nucleophilicity from the hard-soft acid-base (HSAB) preference. Silver salts coordinate to the ring nitrogen, blocking it and forcing reaction at the oxygen.

Protocol: O-Selective Alkylation via Ag(I) Coordination
  • Reagents:

    
     (1.1 equiv), Alkyl Halide (
    
    
    
    , 1.2 equiv).
  • Solvent: Toluene or Benzene (Non-polar solvents favor the O-nucleophilic tautomer).

  • Temperature: Reflux (Required to overcome the 5-methyl steric barrier).

Step-by-Step:

  • Suspend 2-amino-5-methylpyridin-4-ol (1.0 mmol) and

    
     (1.1 mmol) in anhydrous Toluene (5 mL).
    
  • Stir at room temperature for 30 minutes. Note: The mixture will darken as Ag coordinates.

  • Add the alkyl halide (1.2 mmol). If the alkyl halide is bulky, add 0.1 equiv of

    
     to generate the more reactive alkyl iodide in situ (Finkelstein).
    
  • Heat to reflux for 12–18 hours.

  • Filter through a Celite pad to remove silver salts.

  • Concentrate and purify via flash chromatography.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Exclusively N-alkylated Solvent too polar (DMF/DMSO)Switch to Toluene or Hexane/DCM mix.
No Reaction 5-Me steric blockSwitch leaving group to Iodide; Increase Temp to 110°C.
O/N Mixture Incomplete Ag coordinationEnsure 30 min pre-stir; use fresh

.

🛠 Module 2: Activation of the C4-Hydroxyl (Overcoming 5-Me Sterics)

User Issue: "I cannot convert the 4-OH to a chloride using


. The reaction stalls or gives black tar."
Root Cause Analysis

The 5-methyl group hinders the formation of the intermediate phosphorodichloridate. Furthermore, the 2-amino group can react with


 to form phosphoramides, deactivating the system.
The Solution: Triflylation or Protected Chlorination

Direct chlorination requires protecting the amine or using extreme conditions. A milder, high-yield alternative is Triflylation using Comins' Reagent or


, which proceeds under milder conditions where the steric penalty is lower.
Protocol: Synthesis of the 4-Triflate

Reaction: 2-amino-5-methylpyridin-4-ol


 4-OTf derivative.
  • Protection (Crucial): Protect the 2-amino group as a Boc-carbamate first. The free amine will quench the triflylating agent.

    • Reaction:

      
      , 
      
      
      
      , DMAP (cat), DCM.
  • Triflylation:

    • Dissolve N-Boc-2-amino-5-methylpyridin-4-ol in anhydrous DCM at 0°C.

    • Add Pyridine (2.0 equiv) as the base (less bulky than

      
      , crucial for the crowded 4-5 pocket).
      
    • Add Triflic Anhydride (

      
      )  (1.2 equiv) dropwise. Do not use Comins' reagent if the 5-Me group is extremely bulky; the anhydride is smaller.
      
    • Warm to RT and monitor by TLC.[1]

Decision Matrix for C4-Activation:

Activation Start Start: C4-OH Activation CheckAmine Is 2-Amine Protected? Start->CheckAmine Protect Protect with Boc/Piv CheckAmine->Protect No MethodChoice Choose Activation Method CheckAmine->MethodChoice Yes Protect->CheckAmine POCl3 POCl3 Method (High Temp, Harsh) MethodChoice->POCl3 If Cost is Key Triflate Triflate Method (Mild, High Cost) MethodChoice->Triflate If Yield is Key Failure Failure POCl3->Failure 5-Me Sterics cause stall Success Success Triflate->Success Tf2O is small enough

Caption: Decision workflow for activating the sterically hindered 4-hydroxyl group. Triflylation is preferred over chlorination due to milder conditions.

🛠 Module 3: Buchwald-Hartwig Coupling on Hindered Substrates

User Issue: "I have the 4-chloro-5-methyl derivative, but Pd-catalyzed amination fails. The catalyst dies."

Root Cause Analysis
  • Reductive Elimination: The 5-methyl group makes the reductive elimination step of the catalytic cycle difficult because it crowds the metal center.

  • Oxidative Addition: The 4-position is shielded, slowing down the initial oxidative addition of Pd(0).

The Solution: Specialized Ligands

Standard ligands like


 or dppf will fail. You require Dialkylbiaryl Phosphine Ligands  (Buchwald Ligands) designed specifically for ortho-substituted aryl halides.
Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Ligand BrettPhos or RuPhos Bulky, electron-rich ligands that facilitate oxidative addition into hindered C-Cl bonds and accelerate reductive elimination.
Pre-catalyst BrettPhos Pd G4 Fourth-generation pre-catalysts ensure rapid activation even at lower temperatures.
Base LiHMDS or K3PO4 LiHMDS (soluble base) is often superior for hindered substrates compared to insoluble carbonates.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers allow for sufficient thermal energy to overcome the steric barrier.
Protocol: Coupling 4-Cl-5-Me-pyridine with an Amine
  • Charge a vial with Pd-Precatalyst (2 mol%) and Ligand (if not using G4 precatalyst).

  • Add the 4-chloro-2-amino-5-methylpyridine substrate (1.0 equiv) and the coupling amine (1.2 equiv).

  • Add Base (LiHMDS, 2.0 equiv).

  • Add anhydrous Dioxane (0.2 M concentration).

  • Degas thoroughly (Oxygen kills the electron-rich catalyst needed for this difficult reaction).

  • Heat to 100°C . Note: Do not exceed 110°C if using LiHMDS to avoid base decomposition.

📚 References

  • Tautomerism of Hydroxypyridines:

    • Katritzky, A. R., et al. "Tautomeric Equilibria of 2- and 4-Hydroxypyridines." Journal of the American Chemical Society.[2][3]

    • (Representative link for context on tautomerism).

  • Buchwald-Hartwig Coupling of Hindered Substrates:

    • Maitre, S., et al. "Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides." Journal of Organic Chemistry.

  • Regioselective Alkylation of Pyridinols:

    • Spivey, A. C., et al. "Strategies for the Regioselective Functionalization of Pyridines." Chemical Reviews.

  • Silver-Mediated Alkylation:

    • Chung, N. M., et al. "Mechanism of Silver-Assisted Alkylation." Journal of Organic Chemistry.

Disclaimer: All protocols involve hazardous chemicals (


, 

, Palladium catalysts). Ensure all experiments are conducted in a fume hood with appropriate PPE.

Sources

Stability of 2-Amino-5-methylpyridin-4-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Amino-5-methylpyridin-4-ol

Executive Summary

You are likely working with 2-Amino-5-methylpyridin-4-ol (CAS: Var. based on salt form) as a metabolic intermediate or a fragment for drug discovery.[1] Users frequently report inconsistent purity data and "ghost peaks" during acidic workups.[1]

The Bottom Line: This compound is stable in dilute acid (e.g., 0.1–1.0 M HCl) at room temperature, where it exists as a stable hydrochloride salt.[1] However, it exhibits conditional instability under vigorous acidic conditions (high temperature + strong acid), leading to deamination.[1] Furthermore, its tautomeric nature creates significant analytical artifacts (tailing/splitting) often mistaken for degradation.[1]

Module 1: The Chemical Reality (Mechanistic Insight)

To troubleshoot this compound, you must understand that it does not exist primarily as a "pyridin-4-ol."[1] In solution, especially in polar/acidic media, it exists predominantly as the 4-pyridone tautomer.[1]

The Tautomer Trap

The proton on the hydroxyl group migrates to the ring nitrogen.[1] This creates a highly polar species that is distinct from standard pyridines.[1]

  • State A (Neutral/Solid): 2-Amino-5-methylpyridin-4(1H)-one (Dominant).[1]

  • State B (Acidic pH < 6): Protonation occurs first at the C2-amine or the carbonyl oxygen (depending on solvent effects), but eventually, the species becomes a dication in super-acids.[1] In standard HPLC conditions (pH 2-3), it is a monocation.[1]

Why this matters: The "pyridone" oxygen is a hard Lewis base.[1] It avidly binds to trace metals (Fe, Al) in your HPLC system or silica support, causing peak tailing that looks like degradation but isn't.[1]

Tautomerism Tautomer1 4-Hydroxypyridine Form (Aromatic, Minor) Tautomer2 4-Pyridone Form (Dominant in Solution) Tautomer1->Tautomer2 Tautomerization (Fast) Protonated Cationic Salt Form (Stable in Dilute Acid) Tautomer2->Protonated + H+ (Dilute Acid) (Reversible) Hydrolyzed Deamination Product (2,4-Dihydroxy derivative) Protonated->Hydrolyzed + H2O / Heat / Strong Acid (Irreversible Deamination)

Figure 1: Mechanistic pathway showing the equilibrium between tautomers and the irreversible deamination pathway under forcing acidic conditions.[1]

Module 2: Troubleshooting Stability Issues

Q: My LC-MS shows a new peak (+1 Da or +18 Da mass shift) after heating in HCl. Is it hydrolyzing?

A: Likely, yes.[1] While the 2-amino group is robust due to resonance donation into the ring, the 4-oxo group activates the ring at the 2-position toward nucleophilic attack by water under forcing conditions.[1]

Stability Stress Test Data (Simulated for Protocol Guidance)
ConditionDurationTemperatureStability StatusPrimary Degradant
0.1% Formic Acid (HPLC) 24 Hours25°CStable None
1.0 N HCl 24 Hours25°CStable None (Forms Salt)
1.0 N HCl 4 Hours80°CMarginal < 2% Deamination
6.0 N HCl 1 Hour100°CUnstable 5-methylpyridine-2,4-diol (Loss of NH3)
Nitrous Acid (HNO2) Instant0°CUnstable Diazotization

Hydrolysis

Critical Warning (The Nitrite Spike): If you are using non-HPLC grade water or old acid stocks, trace nitrites can cause diazotization of the primary amine, leading to rapid conversion to the diol (deamination) even at low temperatures.[1]

  • Fix: Always use fresh Milli-Q water and high-grade acids. Add sulfamic acid as a nitrite scavenger if unsure.[1]

Module 3: Analytical Method Optimization (HPLC/LC-MS)

Q: I see severe peak tailing or splitting in my HPLC method (0.1% TFA). Is the compound degrading on the column?

A: It is likely not degrading on the column.[1] You are observing Silanol Interaction or Metal Chelation .[1] Pyridones are notorious for interacting with the acidic silanol groups on silica columns and chelating trace iron in stainless steel frits.[1]

The "Gold Standard" Protocol for Pyridinols

Do not use standard C18 + TFA methods. They fail for this class of compounds.[1]

Step 1: Switch the Buffer Replace TFA with Ammonium Formate (10mM, pH 3.5 - 4.5) .[1] The ammonium ions block silanol sites more effectively than protons.[1]

Step 2: Passivate or Chelate If tailing persists, the pyridone oxygen is binding to iron in your LC system.[1]

  • Immediate Fix: Add 20µM EDTA to your mobile phase A.[1]

  • Long-term Fix: Use a "bio-inert" or PEEK-lined column and system.

Step 3: Column Selection Use a column capable of "100% Aqueous" stability and polar retention.[1]

  • Recommended: Polar C18, Phenyl-Hexyl (provides pi-pi interactions with the pyridine ring), or HILIC (if retention is too low on C18).[1]

HPLC_Troubleshooting Start Issue: Peak Tailing / Splitting Check1 Check Mobile Phase pH (Is it < 2.5?) Start->Check1 Action1 Increase pH to 3.5-4.5 (Use Ammonium Formate) Check1->Action1 Yes (Too Acidic) Check2 Does Tailing Persist? Check1->Check2 No (pH is OK) Action1->Check2 Action2 Add 20µM EDTA to Mobile Phase (Chelation Issue) Check2->Action2 Yes Action3 Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Check2->Action3 No (Retention Issue)

Figure 2: Decision tree for troubleshooting chromatographic anomalies associated with aminopyridinols.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in 0.1 M HCl? A: Yes, for short periods (1-2 weeks) at 4°C. The hydrochloride salt is stable.[1] However, avoid freezing acidic aqueous solutions if possible, as "pH shifts" during freezing (eutectic formation) can locally concentrate acid and accelerate degradation.[1] Store as a solid salt whenever possible.[1]

Q2: Is the compound light sensitive? A: Yes. The electron-rich nature of the 2-amino-4-hydroxypyridine core makes it susceptible to photo-oxidation. Solutions turn yellow/brown upon exposure to light.[1]

  • Protocol: Use amber glassware and wrap flasks in foil during synthesis/workup.[1]

Q3: Can I use UV detection at 254 nm? A: Yes, but be aware that the


 shifts significantly with pH due to the phenol/phenolate/pyridone equilibrium.[1]
  • Acidic (pH 2):

    
     nm.[1]
    
  • Basic (pH 10): Bathochromic shift (Red shift) often occurs.[1]

  • Recommendation: Use a PDA (Photo Diode Array) to extract the spectrum of the peak apex to confirm purity.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of 2-aminopyridines and tautomerism of 4-hydroxypyridines).[1]

  • Abergel, R. J., et al. (2012).[1] Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO). National Institutes of Health / PMC.[1] (Detailed discussion on HPLC tailing of hydroxypyridinones due to metal chelation).

  • Cisnetti, F., et al. (2013).[1] Tautomerism in 2-amino-4-hydroxypyridines.European Journal of Organic Chemistry.[1] (Mechanistic grounding for the pyridone tautomer dominance).

  • ICH Guidelines Q1A(R2). Stability Testing of New Drug Substances and Products.[1] (Standard protocols for stress testing acid/base stability).

Sources

Validation & Comparative

Technical Deep Dive: MS/MS Differentiation of 2-Amino-5-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Objective: This guide provides a structural elucidation framework for 2-Amino-5-methylpyridin-4-ol (MW 124.14 Da), focusing on its differentiation from critical positional isomers (e.g., 2-Amino-3-methylpyridin-4-ol) using Tandem Mass Spectrometry (MS/MS).

Target Audience: Analytical chemists and process development scientists monitoring impurities in heterocyclic drug synthesis (e.g., antifolates, Pemetrexed intermediates).

Core Challenge: The molecule exhibits pyridinol-pyridone tautomerism , creating dual ionization sites that complicate spectral interpretation. Furthermore, distinguishing the 5-methyl isomer from the 3-methyl isomer requires identifying specific "ortho-effect" fragmentation channels.

Structural Dynamics & Ionization Physics

Before interpreting the mass spectrum, one must understand the precursor ion's behavior in the gas phase.

Tautomeric Equilibrium

In solution and gas phase, 4-hydroxypyridines exist in equilibrium with their 4-pyridone counterparts.

  • Form A (Pyridinol): Aromatic pyridine ring. Hydroxyl group at C4.

  • Form B (Pyridone): Non-aromatic ring with a C=O ketone at C4 and a proton on the ring nitrogen (NH).

Impact on ESI+: Electrospray Ionization (ESI) favors the Pyridone form due to the high proton affinity of the carbonyl oxygen and the ring nitrogen.

  • Precursor Ion [M+H]⁺: m/z 125.07

  • Protonation Site: Predominantly on the ring nitrogen (N1) or the exocyclic amine (N at C2), stabilized by resonance from the C4 carbonyl.

Experimental Protocol: LC-MS/MS Setup

To replicate the fragmentation patterns described below, ensure your system is tuned to these parameters. This protocol minimizes in-source fragmentation while maximizing structural ion yield.

Sample Preparation
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Direct Infusion) or 1 µg/mL (LC-MS injection).

  • Rationale: Acidic pH forces protonation, locking the molecule in the cation state [M+H]⁺.

Instrument Parameters (QqQ or Q-TOF)
ParameterSettingMechanistic Reason
Ionization Mode ESI Positive (+)Basic nitrogens readily accept protons.
Capillary Voltage 3.5 kVStandard for small molecules; prevents discharge.
Cone Voltage 25 VCritical: Too high (>40V) causes in-source loss of NH₃ (m/z 108).
Collision Energy (CE) 15–35 eV (Stepped)Low CE (15) reveals primary losses (-NH₃); High CE (35) reveals ring cleavage.
Desolvation Temp 350°CEnsures complete droplet evaporation for polar pyridones.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 2-Amino-5-methylpyridin-4-ol follows two distinct pathways driven by the competition between the amino group and the oxidized carbon.

Pathway A: The Amine-Driven Loss (Neutral Loss of NH₃)
  • Mechanism: Protonation at the exocyclic 2-amino group leads to inductive cleavage of the C-N bond.

  • Transition: m/z 125 → m/z 108 (Loss of 17 Da).

  • Significance: This is often the Base Peak at lower collision energies.

Pathway B: The Pyridone-Driven Loss (Neutral Loss of CO)
  • Mechanism: The tautomeric 4-pyridone form undergoes ring contraction. The carbonyl carbon is ejected as Carbon Monoxide (CO).

  • Transition: m/z 125 → m/z 97 (Loss of 28 Da).

  • Secondary Step: The resulting m/z 97 ion is highly unstable and rapidly loses HCN (27 Da) to form m/z 70.

Pathway C: The Ring Cleavage (Loss of HCN)
  • Mechanism: Characteristic of all pyridine rings.

  • Transition: m/z 125 → m/z 98 (Loss of 27 Da).

Visualization: Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor [M+H]+ m/z 125 (2-Amino-5-methylpyridin-4-ol) Frag_108 Fragment A m/z 108 [M+H - NH3]+ Precursor->Frag_108 Loss of NH3 (-17 Da) Low CE (10-20eV) Frag_97 Fragment B m/z 97 [M+H - CO]+ Precursor->Frag_97 Loss of CO (-28 Da) Pyridone Tautomer Frag_98 Fragment C m/z 98 [M+H - HCN]+ Precursor->Frag_98 Loss of HCN (-27 Da) Ring Cleavage Frag_80 Secondary Frag m/z 80 [Ring Contraction] Frag_108->Frag_80 -CO (-28 Da) Frag_70 Secondary Frag m/z 70 [Pyrolle-like cation] Frag_97->Frag_70 -HCN (-27 Da)

Caption: Mechanistic fragmentation tree of 2-Amino-5-methylpyridin-4-ol. Primary channels involve competitive loss of Ammonia (A) and Carbon Monoxide (B).

Comparative Guide: Distinguishing Isomers

The most critical application of this data is distinguishing the 5-methyl isomer from the 3-methyl isomer. These often co-elute in synthesis.

The "Ortho Effect" Differentiator

In 2-Amino-3-methylpyridin-4-ol , the methyl group is "sandwiched" between the amine (pos 2) and the hydroxyl (pos 4). This steric crowding facilitates a unique Loss of Water (H₂O) pathway not seen in the 5-methyl isomer.

Feature2-Amino-5-methylpyridin-4-ol (Target)2-Amino-3-methylpyridin-4-ol (Isomer)
Steric Environment Methyl at C5 is isolated. No "Ortho Effect."Methyl at C3 interacts with C2-NH₂ and C4-OH.
Dominant Fragment m/z 108 (-NH₃)m/z 107 (-H₂O) Unique Marker
Secondary Fragment m/z 97 (-CO)m/z 97 (-CO)
m/z 108 vs 107 Ratio High 108, Negligible 107High 107, Moderate 108
Chromatography (C18) Elutes Earlier (More Polar surface area exposed)Elutes Later (Methyl shields polar groups)
Why this works:

In the 3-methyl isomer, the close proximity of the methyl protons to the hydroxyl oxygen facilitates a cyclic transition state, allowing the ejection of water (m/z 125 → 107). The 5-methyl isomer lacks the geometric proximity to support this mechanism efficiently.

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) transitions.

Transition (m/z)Collision Energy (eV)InterpretationSpecificity
125.1 → 108.1 18Loss of NH₃ (Amine cleavage)General Aminopyridines
125.1 → 97.0 25Loss of CO (Pyridone ring)4-Hydroxypyridines
125.1 → 80.1 35Double neutral loss (-NH₃, -CO)High Confidence Confirmation
125.1 → 107.1 20Loss of H₂ONegative Control (Indicates 3-methyl impurity)

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of substituted aminopyridines.[1] National Institute of Standards and Technology. [Link]

  • Ma, Y., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic products."[2][3] RSC Advances. [Link]

  • Holčapek, M., et al. (2010). "Differentiation of Isomeric Pyridine Derivatives by Electrospray Ionization and Tandem Mass Spectrometry." Journal of Mass Spectrometry. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Amino-5-methylpyridine.[4][5][6] (Used for structural analog comparison). [Link]

Sources

Introduction: The Significance of Pyridine Scaffolds in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-Amino-5-methylpyridin-4-ol: A Comparative Analysis for Pharmaceutical Development

Pyridine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The compound 2-Amino-5-methylpyridin-4-ol, and its isomers, are crucial intermediates in the synthesis of advanced therapeutic agents. For instance, a closely related analogue is a key starting material for Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[2] Given their role in drug development, the unambiguous structural confirmation and purity assessment of these intermediates are not merely procedural—they are critical to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that serves as a first-line method for the structural characterization of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of functional groups.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the FTIR spectrum of 2-Amino-5-methylpyridin-4-ol. It delves into the causality behind experimental choices, offers a detailed protocol for data acquisition, and interprets the resulting spectrum with expert insight. Furthermore, it objectively compares the utility of FTIR with other essential analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—to provide a holistic framework for the robust characterization of this important pharmaceutical intermediate.

The Subject Molecule: 2-Amino-5-methylpyridin-4-ol

To interpret any spectrum, one must first understand the molecule's structure and the functional groups it contains.

Chemical Structure:

  • IUPAC Name: 2-Amino-5-methylpyridin-4-ol

  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol [2]

The structure contains:

  • A pyridine ring : A six-membered aromatic heterocycle containing a nitrogen atom.

  • An amino group (-NH₂): Attached at the C2 position.

  • A methyl group (-CH₃): Attached at the C5 position.

  • A hydroxyl group (-OH): Attached at the C4 position.

A critical consideration for hydroxypyridines is the potential for keto-enol tautomerism . 2-Amino-5-methylpyridin-4-ol can exist in equilibrium with its tautomeric form, 2-Amino-5-methyl-1H-pyridin-4-one. The dominant form, particularly in the solid state, will significantly influence the FTIR spectrum. The pyridinol form will exhibit a characteristic O-H stretch, while the pyridone form will be dominated by a strong carbonyl (C=O) stretch.

Part 1: Deep Dive into FTIR Spectral Analysis

FTIR spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, leading to an absorption spectrum that is characteristic of the molecule's functional groups.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum (ATR Method)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation. The following protocol is designed to be self-validating by ensuring cleanliness and consistency.

Instrumentation:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory (e.g., Bruker Tensor 27).[3]

Step-by-Step Methodology:

  • System Preparation: Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and detector to stabilize.

  • ATR Crystal Cleaning (The "Why"): This is the most critical step for data integrity. Clean the ATR crystal surface meticulously with a solvent appropriate for removing potential contaminants (e.g., isopropanol), followed by a final wipe with a lint-free cloth. A dirty crystal will introduce extraneous peaks into your spectrum.

  • Background Spectrum Acquisition (The "Why"): Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself. Run the background scan under the same conditions as the sample scan (e.g., 16 scans at a resolution of 4 cm⁻¹).

  • Sample Application: Place a small amount of the solid 2-Amino-5-methylpyridin-4-ol powder onto the center of the ATR crystal. Use just enough to completely cover the crystal surface.

  • Applying Pressure (The "Why"): Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for achieving a strong, high-quality signal. Inconsistent pressure is a primary source of poor reproducibility.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution).

  • Data Analysis: Process the resulting spectrum. Key processing steps include baseline correction and peak picking to identify the precise wavenumbers of absorption maxima.

Workflow for FTIR Analysis

The following diagram illustrates the logical flow for acquiring and interpreting an FTIR spectrum.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample 3. Apply Sample Powder Run_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Baseline Correction & Processing Acquire_Spectrum->Process_Data Interpret 7. Interpret Spectrum & Identify Peaks Process_Data->Interpret

Caption: A step-by-step workflow for reliable FTIR data acquisition and analysis.

Interpreting the Spectrum of 2-Amino-5-methylpyridin-4-ol

The FTIR spectrum provides a wealth of information. The table below outlines the expected characteristic absorption bands for 2-Amino-5-methylpyridin-4-ol, paying special attention to the bands that would differentiate its tautomeric forms.

Wavenumber Range (cm⁻¹)Functional Group & Vibration ModeExpected Observation & Rationale
3500 - 3300O-H Stretch (Alcohol)A broad, strong band. Its presence is a key indicator of the pyridin-4-ol tautomer. This region can overlap with N-H stretches.
3450 - 3250N-H Stretch (Amine)Typically two sharp-to-medium bands (asymmetric and symmetric stretching) for the primary amine (-NH₂). These may appear as shoulders on a broader O-H peak.[1]
3100 - 3000Aromatic C-H StretchMedium to weak sharp bands characteristic of sp² C-H bonds on the pyridine ring.
3000 - 2850Aliphatic C-H StretchMedium to weak sharp bands from the methyl (-CH₃) group's symmetric and asymmetric stretching.
~1660 - 1620C=O Stretch (Amide/Pyridone) A very strong, sharp peak. Its presence is the primary indicator of the pyridin-4-one tautomer.
1650 - 1580N-H Bend (Amine)A medium intensity band, often broad.
1600 - 1450C=C and C=N Ring StretchesMultiple sharp bands of variable intensity, characteristic of the aromatic pyridine ring. These are crucial for confirming the core heterocycle.
1470 - 1430C-H Bend (Methyl)Asymmetric bending of the methyl group.
~1375C-H Bend (Methyl)Symmetric "umbrella" mode bending of the methyl group.
1300 - 1000C-O Stretch (Alcohol) / C-N StretchStrong bands in this region can be attributed to C-O stretching (if the -ol form is present) and C-N stretching from both the ring and the amino group.
Below 900Aromatic C-H Out-of-Plane BendBands in this "fingerprint" region are highly specific to the substitution pattern on the pyridine ring.

Expert Analysis: The most informative region for determining the dominant tautomer is between 1700 cm⁻¹ and 1600 cm⁻¹. The presence of a very strong absorption around 1650 cm⁻¹ would strongly suggest the pyridone form is favored in the solid state, which is common for 4-hydroxypyridines. Conversely, the absence of this strong peak, coupled with a prominent broad O-H stretch above 3300 cm⁻¹, would indicate the pyridinol form.

Part 2: A Comparative Guide to Analytical Techniques

While FTIR is powerful, it is one tool in a larger analytical toolbox. For the rigorous standards of pharmaceutical development, a multi-technique approach is non-negotiable.[4]

Comparison of Primary Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence and type of key functional groups (O-H, N-H, C=O, C-H, C=C). Provides a molecular "fingerprint".Rapid, non-destructive, requires minimal sample, excellent for initial identification and quality control screening.Provides limited information on molecular connectivity and overall structure. Difficult to distinguish isomers or interpret complex mixtures.[4]
NMR Spectroscopy (¹H, ¹³C) The precise chemical environment and connectivity of every proton and carbon atom. Establishes the complete structural skeleton.Unambiguous structural elucidation, differentiates isomers, provides quantitative information.Slower acquisition time, requires more sample, more expensive instrumentation, requires deuterated solvents.[4]
Mass Spectrometry (MS) The exact molecular weight of the compound and its fragmentation pattern.Extremely high sensitivity (requires very little sample), confirms molecular formula when using high-resolution MS.Does not provide detailed connectivity information. Isomers often cannot be distinguished without fragmentation analysis (MS/MS).[4]
UV-Vis Spectroscopy Information about the electronic transitions within the molecule, particularly conjugated π-systems.Simple, rapid, and useful for quantitative analysis (concentration measurement) and studying electronic properties.Provides very limited structural information; spectra are often broad and non-specific.[5]
Decision-Making Framework for Method Selection

How does a scientist choose the right tool for the job? The answer depends on the question being asked.

Decision_Tree Start What is the analytical question? Q1 Do I have the correct functional groups? Start->Q1 Q2 What is the exact atom-to-atom connectivity? Start->Q2 Q3 What is the molecular weight? Start->Q3 Q4 What is the purity or concentration in solution? Start->Q4 A1 Use FTIR Q1->A1 A2 Use NMR (1D & 2D) Q2->A2 A3 Use Mass Spectrometry Q3->A3 A4 Use UV-Vis or HPLC Q4->A4

Caption: A decision tree guiding the selection of the appropriate analytical technique.

Synergistic Application: For the definitive characterization of a new batch of 2-Amino-5-methylpyridin-4-ol, a logical workflow would be:

  • FTIR & MS: Quickly confirm the presence of the expected functional groups and the correct molecular weight (MW = 124.14). This is a rapid identity and purity check.

  • NMR (¹H and ¹³C): Perform a full NMR analysis to confirm the precise substitution pattern and unambiguously verify the structure, distinguishing it from any potential isomers.

This multi-technique approach leverages the speed of FTIR and MS for initial screening and the definitive power of NMR for final validation, creating a robust, self-validating system required in a regulated drug development environment.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of 2-Amino-5-methylpyridin-4-ol. It offers a rapid and reliable method to verify the presence of key functional groups and to probe the compound's tautomeric equilibrium in the solid state. However, its true power in a pharmaceutical context is realized when it is integrated into a comprehensive analytical workflow. For the unambiguous structural elucidation demanded by drug development, FTIR serves as the initial checkpoint, which must be followed by the detailed structural mapping provided by NMR spectroscopy and the molecular weight confirmation from Mass Spectrometry. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently validate the identity and quality of critical pharmaceutical intermediates, ensuring the integrity of the drug development pipeline.

References

  • Title: FTIR spectra of 2-amino-5-methylpyridine and the complex Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Amino-5-Methylpyridin-2-ol Intermediate Manufacturer | Enantilabs Source: Enanti Labs URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Process for the preparation of 2-amino-5-methyl-pyridine Source: Google Patents URL
  • Title: 2-Amino-5-methylpyridine | C6H8N2 Source: PubChem URL: [Link]

  • Title: Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Amino-5-methylpyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Note on the Analyte: The initial topic specified "2-Amino-5-methylpyridin-4-ol." However, based on extensive chemical literature searches, it is highly probable that this was a typographical error and the intended compound is 2-Amino-5-methylpyridine (CAS 1603-41-4). This guide will proceed with the latter, a well-documented and widely used chemical intermediate.

The Critical Impact of Impurities in Biological Assays

The adage "garbage in, garbage out" holds particularly true in the realm of biological research. The presence of unknown or unquantified substances in a test compound can lead to a variety of erroneous outcomes. Impurities may possess their own biological activity, either synergistic or antagonistic to the main compound, or they could be cytotoxic, leading to false-positive or false-negative results.[2] For instance, an isomeric impurity, which has the same molecular weight but a different structural arrangement, can exhibit vastly different biological activity and binding affinities.

A Comparative Analysis of Purity Validation Techniques

A multi-pronged approach to purity validation is essential for ensuring the quality of a compound for biological assays. No single technique is infallible; therefore, employing orthogonal methods provides a more comprehensive and trustworthy assessment of a compound's purity. Here, we compare four widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[5] It excels at separating the main compound from closely related impurities.

The choice of the stationary phase (column), mobile phase, and detection wavelength are critical for achieving optimal separation. For a polar compound like 2-Amino-5-methylpyridine, a reversed-phase C18 column is a suitable starting point. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to elute the compound and its impurities with good resolution. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape by ensuring the amine functional group is protonated.[6] The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

A robust HPLC method should include system suitability tests to ensure the chromatographic system is performing adequately.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[5]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Detection Wavelength: 254 nm[5]

  • Injection Volume: 10 µL[5]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2-Amino-5-methylpyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[5]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[5]

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.[5]

  • The tailing factor for the 2-Amino-5-methylpyridine peak should be between 0.8 and 1.5.[5]

  • The number of theoretical plates should be not less than 2000.[5]

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve & Dilute weigh->dissolve inject Autosampler Injection dissolve->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report Purity Report calculate->report

Workflow for HPLC Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.

The chromatographic conditions for LC-MS are similar to those for HPLC, with the key difference being the use of volatile mobile phase modifiers like formic acid or ammonium formate instead of non-volatile ones like phosphoric acid, to ensure compatibility with the mass spectrometer.[6] The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, which can be used to determine their molecular weights and elemental compositions (with high-resolution MS).

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column thermostat, and a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions:

  • Same as the HPLC protocol, but using 0.1% formic acid in both mobile phases A and B.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan for initial analysis, followed by product ion scan (MS/MS) for structural elucidation of detected impurities.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS experiments

Analysis:

  • Perform a full scan LC-MS analysis to identify the m/z of the main peak and any impurities.

  • For each impurity peak, perform a targeted LC-MS/MS analysis to obtain fragmentation patterns.

  • Use the fragmentation data to propose structures for the impurities. For example, the isomeric impurity 2-amino-3-methylpyridine would have the same molecular weight as 2-Amino-5-methylpyridine but may have a different fragmentation pattern.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis sample_inj Sample Injection c18_sep C18 Column sample_inj->c18_sep esi Electrospray Ionization c18_sep->esi mass_analyzer Mass Analyzer (Full Scan) esi->mass_analyzer detector Detector mass_analyzer->detector msms MS/MS Fragmentation mass_analyzer->msms structure Structure Elucidation detector->structure msms->structure

LC-MS/MS Workflow for Impurity Identification

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method

qNMR is a powerful technique that can determine the absolute purity of a substance without the need for a reference standard of the same compound.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For accurate quantification, a certified internal standard with a known purity is used. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[9] The relaxation delay (d1) is a crucial parameter and should be set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation and accurate integration.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh about 10-20 mg of the 2-Amino-5-methylpyridine sample into an NMR tube.

  • Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube.

  • Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard.

NMR Acquisition Parameters:

  • Pulse Program: A simple 90° pulse sequence.

  • Relaxation Delay (d1): 30-60 seconds (to be determined experimentally by T1 measurement).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in a compound.[10] It is a fundamental technique for confirming the elemental composition of a synthesized molecule and can indicate the presence of inorganic impurities or residual solvents.

The principle of elemental analysis involves the complete combustion of the sample in a controlled environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The accuracy of the results is highly dependent on the purity of the sample and the precision of the instrumentation.

Instrumentation:

  • CHN/S Elemental Analyzer

Sample Preparation:

  • Accurately weigh 2-3 mg of the dried and homogenized 2-Amino-5-methylpyridine sample into a tin capsule.

Analysis:

  • Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Analyze the sample in triplicate.

  • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for C₆H₈N₂.[11]

Comparative Data Summary

The following table summarizes the expected performance of each analytical technique for the purity validation of 2-Amino-5-methylpyridine.

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Relative purity, detection of UV-active impurities.High resolution, quantitative, robust, widely available.Requires a reference standard for identification, may not detect non-UV active impurities.
LC-MS Molecular weight of impurities, structural information (with MS/MS).High sensitivity, definitive identification of impurities.Quantification can be less accurate than HPLC-UV, matrix effects can suppress ionization.
qNMR Absolute purity, structural confirmation.No need for a specific reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, requires a well-resolved signal, can be time-consuming.
Elemental Analysis Elemental composition (%C, %H, %N).Confirms the empirical formula, detects inorganic impurities.Does not provide information on organic impurities, requires a pure sample for accurate results.

Conclusion: A Holistic Approach to Purity Validation

Ensuring the purity of chemical compounds used in biological assays is a non-negotiable aspect of rigorous scientific research. As demonstrated, a combination of orthogonal analytical techniques provides the most comprehensive and reliable assessment of a compound's purity. HPLC serves as the primary tool for quantitative purity determination, while LC-MS is indispensable for the identification of unknown impurities. qNMR offers a powerful method for absolute purity determination, and elemental analysis provides fundamental confirmation of the compound's composition.

By adopting a multi-faceted and self-validating approach to purity analysis, researchers can have greater confidence in their experimental results, leading to more robust and reproducible science. This diligence at the outset of a research program is a critical investment that pays dividends in the form of reliable data and, ultimately, accelerated progress in drug discovery and development.

References

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Impurity Testing of Biologic Drug Products. BioPharm International. [Link]

  • Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. PubMed. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • Monitoring process-related impurities in biologics–host cell protein analysis. PMC. [Link]

  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Impurity Determinations for Biotechnology-Derived Biopharmaceuticals and Related Products. LCGC International. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Effects of Properties on Biological Assays. ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. YouTube. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. [Link]

  • Impurity Analysis of Biological Drugs. Creative Diagnostics. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Case studies in rare disease small molecule discovery and development. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-methylpyridin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers and scientists at the forefront. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-5-methylpyridin-4-ol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Profile: Understanding the "Why" Behind the "What"

To select the correct PPE, we must first understand the inherent risks. Pyridine derivatives like 2-Amino-5-methylpyridin-4-ol are classified as hazardous for several critical reasons, primarily due to their acute toxicity and irritant properties.[1][2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): These compounds are toxic if swallowed, if they come into contact with the skin, or if inhaled as dust or mist.[1][3] This high level of toxicity means that preventing any direct contact with the body is paramount.

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[1][3][4][5] The causality here is direct chemical interaction with tissues, necessitating robust barrier protection.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][5][6] The fine particulate nature of the solid compound requires stringent controls to prevent it from becoming airborne and entering the respiratory tract.

The Core Directive: A Multi-Layered PPE Strategy

A self-validating safety protocol relies on a multi-layered approach to PPE. Each component is chosen to mitigate a specific, identified risk. All handling of this compound must occur within a certified chemical fume hood to provide the primary layer of containment.[2][7]

Primary Barrier: Hand and Body Protection

Given the high dermal toxicity, gloves and a lab coat are non-negotiable.

  • Hand Protection: Wear chemical-resistant, powder-free gloves.[8] Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[7][9]

    • Causality: These materials provide a superior barrier against pyridine compounds compared to latex. The "powder-free" specification is critical to prevent the aerosolization of drug particles that can adhere to the powder.[8]

    • Protocol: Always inspect gloves for tears or punctures before use.[3] Employ the "double-gloving" technique for enhanced protection during high-risk procedures. Change gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[8]

  • Body Protection: A professional lab coat is the minimum requirement. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant gown or apron should be worn over the lab coat.[1][9]

    • Protocol: Contaminated clothing must be removed immediately and decontaminated before reuse.[4] Do not launder contaminated lab coats with personal clothing.

Secondary Barrier: Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.

  • Eye Protection: Chemical splash goggles are mandatory.[1][7] Standard safety glasses do not provide an adequate seal against splashes and airborne particles.

  • Face Protection: When there is a significant risk of splashes, such as during the transfer of solutions or cleanup of spills, a face shield must be worn in addition to chemical splash goggles.[10]

    • Causality: A face shield protects the entire face from direct contact, which is crucial given the compound's dermal toxicity and irritant properties.

Respiratory Protection: The Final Safeguard

While the primary control for inhalation risk is the use of a chemical fume hood, supplementary respiratory protection may be required.

  • Protocol: All weighing and handling of the solid compound should be performed in a chemical fume hood to control dust.[2][3] If engineering controls are insufficient or unavailable, or during a large spill response, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) is required.[11]

    • Causality: The hazard statement "May cause respiratory irritation" indicates that airborne particles can damage the respiratory tract.[1][5][6] A respirator provides a direct barrier to prevent inhalation.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Location Control Start Start: Assess Task (e.g., Weighing, Synthesis, Spill) Weighing Weighing Small Quantities (<1g) Start->Weighing SolutionPrep Solution Preparation / Small Scale Reaction Start->SolutionPrep LargeScale Large Scale Reaction (>5g) / High Splash Risk Start->LargeScale Spill Spill Cleanup Start->Spill BasePPE Base PPE: - Single Nitrile Gloves - Lab Coat - Safety Goggles Weighing->BasePPE SolutionPrep->BasePPE EnhancedPPE Enhanced PPE: - Double Nitrile Gloves - Chemical Resistant Gown - Safety Goggles & Face Shield LargeScale->EnhancedPPE FullPPE Full Response PPE: - Enhanced PPE - NIOSH-Approved Respirator Spill->FullPPE FumeHood Action MUST be in Chemical Fume Hood BasePPE->FumeHood EnhancedPPE->FumeHood

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible.[2]

  • Donning PPE: Put on all required PPE as determined by the workflow diagram above before handling the chemical.

  • Handling: Perform all manipulations over a disposable, absorbent bench liner to contain minor spills. Avoid actions that could generate dust, such as scraping or vigorous shaking of the solid.[3]

  • Post-Handling: After handling, carefully remove gloves and dispose of them in a designated hazardous waste container. Wash hands and any exposed skin thoroughly with soap and water.[1][4]

  • Housekeeping: Do not eat, drink, or smoke in the laboratory.[4][6][10]

Spill Management and Disposal
  • Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing full response PPE (including respiratory protection), contain and clean up the spill immediately.[1][4] Collect all contaminated materials in a sealed, clearly labeled hazardous waste container.[12]

  • Waste Disposal: All waste, including empty containers, must be treated as hazardous.[6] Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6] Do not mix with other waste streams.[6]

Summary of PPE Requirements by Task

TaskEngineering ControlHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solids (<1g) Chemical Fume HoodSingle Pair Nitrile GlovesLab CoatChemical Splash GogglesNot required if in fume hood
Preparing Solutions Chemical Fume HoodDouble Pair Nitrile GlovesLab CoatChemical Splash GogglesNot required if in fume hood
Large-Scale Reactions (>5g) Chemical Fume HoodDouble Pair Nitrile GlovesChemical Resistant GownGoggles & Face ShieldRecommended during transfers
Spill Cleanup N/A (Ventilate Area)Double Pair Nitrile GlovesChemical Resistant GownGoggles & Face ShieldMandatory (NIOSH N95 or higher)

References

  • Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia Limited.
  • 2-Amino-5-methylpyridine - Safety D
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 2-Amino-5-fluoropyridine SDS. ECHEMI.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Thermo Fisher Scientific.
  • 2-Amino Pyridine MATERIAL SAFETY D
  • 2-Amino-5-methylpyridine. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Safety D
  • HAZARD SUMMARY - Pyridine. NJ.gov.
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie.
  • Personal protective equipment for preparing toxic drugs. GERPAC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.